molecular formula C9H8BrN3 B12433886 1-(7-Bromoisoquinolin-1-YL)hydrazine

1-(7-Bromoisoquinolin-1-YL)hydrazine

カタログ番号: B12433886
分子量: 238.08 g/mol
InChIキー: RZILMDNYAKGLIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(7-Bromoisoquinolin-1-YL)hydrazine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(7-Bromoisoquinolin-1-YL)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-Bromoisoquinolin-1-YL)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C9H8BrN3

分子量

238.08 g/mol

IUPAC名

(7-bromoisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8BrN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13)

InChIキー

RZILMDNYAKGLIC-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC2=C1C=CN=C2NN)Br

製品の起源

United States
Foundational & Exploratory

1-(7-Bromoisoquinolin-1-YL)hydrazine: Physical Properties, Synthesis, and Application in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional building blocks. 1-(7-Bromoisoquinolin-1-yl)hydrazine (also referred to as 7-bromo-1-hydrazinylisoquinoline) serves as a critical intermediate in the synthesis of fused heterocyclic systems, most notably the [1,2,4]triazolo[3,4-a]isoquinoline pharmacophore.

This technical guide provides an in-depth analysis of the physical properties of 1-(7-bromoisoquinolin-1-yl)hydrazine, details a self-validating protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and explores its downstream cyclization applications. By understanding the causality behind its reactivity and physical behavior, researchers can optimize reaction conditions and improve yields in drug discovery pipelines.

Chemical Identity & Physical Properties

The physical properties of 1-(7-bromoisoquinolin-1-yl)hydrazine are dictated by its rigid aromatic isoquinoline core, the electron-withdrawing bromine atom at the 7-position, and the highly polar, hydrogen-bond-donating hydrazine moiety at the 1-position.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the compound, synthesized from empirical data of analogous structures [1].

PropertyValue / DescriptionCausality / Mechanistic Rationale
Chemical Formula C9H8BrN3Defines the exact atomic composition.
Molecular Weight 238.08 g/mol Standard molar mass used for stoichiometric calculations.
Exact Mass 236.99 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
Physical State Off-white to pale yellow crystalline solidThe planar aromatic system and intermolecular H-bonding from the hydrazine group promote strong crystal lattice formation, leading to a solid state at room temperature.
Solubility Soluble in DMSO, DMF; Poor in H2O and hexanesThe lipophilic bromo-isoquinoline core rejects water, while the polar hydrazine group requires polar aprotic solvents (like DMSO) to disrupt the solid crystal lattice via dipole-dipole interactions.
Reactivity Profile Highly nucleophilic at the terminal nitrogenThe primary amine of the hydrazine group is unhindered and highly nucleophilic, making it an ideal bidentate nucleophile for cyclization reactions.

Synthesis Methodology: Regioselective SNAr

The standard synthesis of 1-(7-bromoisoquinolin-1-yl)hydrazine begins with 1-chloro-7-bromoisoquinoline [2]. The reaction relies on a Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality

Why does the hydrazine selectively attack the 1-position and not the 7-position where the bromine is located? The carbon at the 1-position is directly adjacent (alpha) to the heterocyclic nitrogen atom. This nitrogen exerts a strong electron-withdrawing inductive and resonance effect, rendering the C1 position highly electrophilic. The bromine at C7, while electronegative, is attached to a standard phenyl-like ring system without the same degree of direct activation, making it relatively inert under these specific conditions.

Synthesis A 1-Chloro-7-bromoisoquinoline (Electrophile) C SNAr Reaction (EtOH, 80°C) A->C B Hydrazine Hydrate (Nucleophile) B->C D 1-(7-Bromoisoquinolin-1-yl)hydrazine (Target Product) C->D - HCl

Workflow for the synthesis of 1-(7-bromoisoquinolin-1-yl)hydrazine via SNAr.

Self-Validating Experimental Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . The choice of solvent (ethanol) is deliberate: the starting material is soluble at reflux, but the highly polar hydrazine product is insoluble at room temperature, allowing the reaction to self-purify via precipitation.

Step-by-Step Procedure:

  • Initiation: Suspend 1-chloro-7-bromoisoquinoline (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Nucleophilic Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature. Causality: An excess of hydrazine is used to prevent the formation of symmetric bis-isoquinoline dimers and to act as an acid scavenger for the generated HCl.

  • Thermal Activation: Heat the reaction mixture to reflux (80 °C) for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Self-Validation Marker: The starting material exhibits a distinct isotopic mass pattern due to the presence of both Cl and Br. Upon successful conversion, the mass shifts by a net loss of ~3.5 Da (Loss of Cl [35.5 Da] + Addition of Hydrazine [32 Da]), and the characteristic chlorine isotope pattern disappears, leaving only the 1:1 isotopic signature of the 79Br/81Br isotopes.

  • Isolation: Allow the reaction to cool to 0 °C. The product, 1-(7-bromoisoquinolin-1-yl)hydrazine, will precipitate as a crystalline solid.

  • Purification: Filter the precipitate, wash with cold ethanol and diethyl ether to remove residual hydrazine, and dry under vacuum.

Downstream Application: Fused Triazole Synthesis

The primary utility of 1-(7-bromoisoquinolin-1-yl)hydrazine is its role as a precursor for 7-bromo-[1,2,4]triazolo[3,4-a]isoquinolines [3]. These fused tricyclic systems are privileged scaffolds in medicinal chemistry, often interacting with G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.

Cyclization Pathway

The synthesis proceeds via condensation with a one-carbon electrophile (a "synthon"), such as formic acid, triethyl orthoformate, or an acyl chloride.

  • Acylation: The terminal nitrogen of the hydrazine group attacks the carbonyl carbon of the synthon, forming an N-formyl intermediate.

  • Intramolecular Cyclization: Under thermal or acidic conditions, the C1-nitrogen of the isoquinoline ring attacks the newly formed electrophilic carbonyl carbon.

  • Dehydration: Loss of water yields the fully aromatized, stable triazole ring.

Cyclization A 1-(7-Bromoisoquinolin-1-yl)hydrazine C N-formyl Intermediate (Acylation) A->C B Formic Acid (1-Carbon Synthon) B->C D Dehydration & Cyclization (-H2O) C->D E 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline D->E

Intramolecular cyclization pathway forming 7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline.

Analytical Validation

To guarantee the structural integrity of the synthesized 1-(7-bromoisoquinolin-1-yl)hydrazine, the following analytical validations must be met:

  • 1H NMR (DMSO-d6): The hydrazine protons are the critical diagnostic markers. Look for a broad singlet integrating to 2H around 4.5–5.0 ppm (terminal -NH2) and a distinct singlet integrating to 1H around 8.5–9.0 ppm (secondary -NH-). The aromatic region will display the characteristic coupling pattern of the 7-bromo-substituted isoquinoline system.

  • Mass Spectrometry (ESI+): The spectrum must show the[M+H]+ peaks at m/z 238.0 and 240.0 in a near 1:1 ratio, confirming the presence of the single bromine atom and the successful displacement of the chlorine atom.

References

  • Title: WO2013120371A1 - Macrocyclic Compounds Inhibiting Hepatitis C Virus Replication (Use of 1-chloro-7-bromoisoquinoline as a building block)

1-(7-Bromoisoquinolin-1-YL)hydrazine chemical structure

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Synthesis, Reactivity, and Application of 1-(7-Bromoisoquinolin-1-yl)hydrazine in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, privileged scaffolds is paramount. 1-(7-Bromoisoquinolin-1-yl)hydrazine (also nomenclatured as 7-bromo-1-hydrazinylisoquinoline) serves as a critical bifunctional building block. By featuring both a highly reactive hydrazine moiety and a stable aryl bromide handle, this intermediate enables the divergent synthesis of fused heterocyclic systems—most notably, [1,2,4]triazolo[3,4-a]isoquinolines .

These fused architectures are frequently deployed in the development of G-protein coupled receptor (GPCR) ligands, anticonvulsants, and potent kinase inhibitors, including small molecule inhibitors of NF-κB Inducing Kinase (NIK) [1]. This whitepaper details the physicochemical profiling, mechanistic synthesis, and downstream cyclization protocols for this high-value intermediate.

Physicochemical Profiling & Structural Analysis

The utility of 1-(7-Bromoisoquinolin-1-yl)hydrazine stems from its unique electronic distribution. The isoquinoline core is electron-deficient at the 1-position, facilitating initial nucleophilic attack, while the hydrazine group acts as a potent bis-nucleophile for subsequent ring-closure reactions. The bromine atom at the 7-position is electronically insulated from the 1-position, remaining inert during hydrazinolysis but serving as an essential electrophilic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Structural Features Isoquinoline core, 7-bromo substituent, 1-hydrazinyl group
Hydrogen Bond Donors 3 (from -NH-NH2)
Hydrogen Bond Acceptors 3 (Isoquinoline N, Hydrazine N's)
Reactivity Profile Bis-nucleophile; prone to oxidation; requires inert atmosphere storage

Synthetic Workflow & Mechanistic Insights

The generation of 1-(7-Bromoisoquinolin-1-yl)hydrazine relies on a Nucleophilic Aromatic Substitution (S_N_Ar) mechanism. The precursor, 1-chloro-7-bromoisoquinoline, features a highly electrophilic C1 carbon due to the adjacent endocyclic nitrogen.

Protocol 1: Synthesis of 1-(7-Bromoisoquinolin-1-yl)hydrazine

Objective: Convert 1-chloro-7-bromoisoquinoline to the hydrazine intermediate with high regioselectivity.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-chloro-7-bromoisoquinoline in absolute ethanol (0.2 M concentration). Causality: Ethanol provides sufficient solubility for the starting material while remaining miscible with the aqueous hydrazine reagent.

  • Nucleophile Addition: Add 3.0 to 5.0 equivalents of hydrazine monohydrate (64% hydrazine) dropwise at room temperature. Causality: An excess of hydrazine is critical to prevent the formation of symmetrical bis-isoquinolinyl hydrazine dimers.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1).

  • Quenching & Precipitation: Once the starting material is consumed, cool the mixture to 0 °C. The product typically precipitates directly from the ethanolic solution. If precipitation is incomplete, add cold distilled water dropwise until turbidity persists.

  • Isolation: Filter the precipitate under a vacuum, wash with cold ethanol and water, and dry under high vacuum to afford 1-(7-Bromoisoquinolin-1-yl)hydrazine as a pale solid. Self-Validating Step: The disappearance of the C1-Cl isotope pattern in MS and the appearance of broad -NH/NH2 stretches (~3300-3100 cm⁻¹) in IR confirms successful substitution.

SynthFlow A 7-Bromoisoquinoline (Starting Material) B 1-Chloro-7-bromoisoquinoline (Electrophilic Hub) A->B POCl3 / PCl5 (Chlorination) C 1-(7-Bromoisoquinolin-1-yl)hydrazine (Nucleophilic Intermediate) B->C Hydrazine Hydrate (SNAr) D Acylation / Condensation (e.g., Formic Acid / Acetyl Chloride) C->D Electrophile Addition E 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline (Privileged Scaffold) D->E Thermal Cyclization F Cross-Coupling (Suzuki/Buchwald) (Target Diversification) E->F Pd-Catalyzed Coupling

Synthetic workflow from 7-bromoisoquinoline to diversified triazolo-isoquinoline scaffolds.

Downstream Application: Fused Heterocycle Construction

The primary utility of 1-(7-Bromoisoquinolin-1-yl)hydrazine is its rapid conversion into 7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline . This cyclization involves the reaction of the hydrazine moiety with a one-carbon synthon (such as formic acid, triethyl orthoformate, or acetyl chloride) [2].

Protocol 2: Cyclization to 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

Objective: Construct the fused triazole ring via intramolecular condensation.

  • Acylation: Suspend 1-(7-Bromoisoquinolin-1-yl)hydrazine (1.0 eq) in an excess of triethyl orthoformate (acts as both solvent and reactant) or formic acid.

  • Catalysis & Heating: If using triethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid (pTSA). Heat the mixture to 100–120 °C for 6–8 hours. Causality: The primary amine of the hydrazine first attacks the orthoester to form an intermediate hydrazone/imidate. Elevated temperatures are required to drive the subsequent intramolecular attack by the endocyclic isoquinoline nitrogen onto the activated carbon, closing the 5-membered ring.

  • Workup: Concentrate the mixture under reduced pressure to remove excess orthoformate/formic acid. Neutralize the residue with saturated aqueous NaHCO3.

  • Purification: Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure fused tricyclic product.

Pharmacological Relevance: Kinase Inhibition

Derivatives synthesized from the 7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline scaffold are highly active in modern pharmacology. For instance, functionalization at the 7-position (replacing the bromine via Suzuki coupling with various aryl/heteroaryl boronic acids) has yielded potent small molecule inhibitors of NF-κB Inducing Kinase (NIK) [1].

Inhibiting NIK prevents the processing of p100 to p52, thereby shutting down the non-canonical NF-κB signaling pathway, which is heavily implicated in autoimmune diseases and certain B-cell malignancies.

NFkBPathway Ligand Receptor Activation (BAFFR, CD40, RANK) NIK NF-kB Inducing Kinase (NIK) (Active) Ligand->NIK Stabilizes IKKa IKK-alpha (Phosphorylation) NIK->IKKa Activates (When uninhibited) Inhibitor Triazoloisoquinoline Derivative (Inhibitor) Inhibitor->NIK Blocks Kinase Domain p100 p100 Processing to p52 IKKa->p100 Phosphorylates Nucleus Nuclear Translocation (p52/RelB) p100->Nucleus Promotes

Mechanism of action for triazoloisoquinoline derivatives in non-canonical NF-κB pathway modulation.

Analytical Validation & Quality Control

To ensure the integrity of 1-(7-Bromoisoquinolin-1-yl)hydrazine before committing it to complex downstream cyclizations, rigorous QC is required:

  • ¹H NMR (DMSO-d6): Look for the disappearance of the highly deshielded C1-proton (if starting from the unchlorinated isoquinoline) and the presence of a broad singlet integrating for 2H (NH2) around δ 4.5–5.0 ppm, and a singlet integrating for 1H (NH) around δ 8.5–9.0 ppm.

  • LC-MS: The molecule should present a distinct isotopic pattern [M+H]⁺ at m/z ~238 and 240 (1:1 ratio), indicative of the single bromine isotope distribution (⁷⁹Br and ⁸¹Br).

  • Storage: Hydrazine derivatives are susceptible to air oxidation, forming diazenes or undergoing hydrolytic degradation. The compound must be stored under an argon or nitrogen atmosphere at -20 °C.

References

  • European Patent Office. (2020). SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - EP 3976597 B1. Google Patents.

Comprehensive Spectroscopic Characterization and Synthetic Methodology of 1-(7-Bromoisoquinolin-1-yl)hydrazine

Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Bench: Context & Causality

In the landscape of modern drug discovery, functionalized isoquinolines serve as privileged scaffolds. Specifically, 1-(7-bromoisoquinolin-1-yl)hydrazine is a highly sought-after intermediate. It acts as the primary synthetic gateway for constructing complex fused heterocyclic systems, such as 7-bromo-[1,2,4]triazolo[3,4-a]isoquinolines[1], and is a critical building block in the development of macrocyclic inhibitors targeting Hepatitis C Virus (HCV) replication[2].

As an application scientist, I frequently observe that the bottleneck in scaling these macrocycles is not just the synthesis, but the unambiguous structural verification of the intermediates. Hydrazine derivatives are notoriously tricky; they are prone to oxidation, and their exchangeable protons can complicate spectral interpretation. This whitepaper provides an in-depth, self-validating guide to the synthesis and definitive spectroscopic fingerprinting of 1-(7-bromoisoquinolin-1-yl)hydrazine.

Synthetic Workflow & Mechanistic Causality

The formation of 1-(7-bromoisoquinolin-1-yl)hydrazine relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 1-chloro-7-bromoisoquinoline, features a highly electrophilic C-1 position. This electrophilicity is driven by the electron-withdrawing nature of the adjacent ring nitrogen and further enhanced by the inductive pull of the bromine atom at C-7.

Causality in Solvent Selection: We utilize ethanol (or isopropanol) rather than non-polar solvents. Why? The polar protic nature of ethanol stabilizes the negatively charged Meisenheimer complex transition state during the SNAr reaction. Furthermore, ethanol’s boiling point (~78 °C) provides the exact thermal energy required to overcome the activation barrier without inducing thermal degradation of the sensitive hydrazine hydrate.

SynthWorkflow A 1-Chloro-7-bromoisoquinoline (Starting Material) C SNAr Reaction (Reflux, EtOH) A->C B Hydrazine Hydrate (Nucleophile) B->C D 1-(7-Bromoisoquinolin-1-yl)hydrazine (Target Intermediate) C->D - HCl E Cyclization (Formic Acid) D->E F Triazoloisoquinoline Derivatives E->F - H2O

Caption: Synthetic workflow for 1-(7-Bromoisoquinolin-1-yl)hydrazine and downstream cyclization.

The Spectroscopic Fingerprint

To establish a self-validating analytical system, we must triangulate data from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR). Relying on a single modality invites structural ambiguity.

SpecLogic A Unknown Sample (Post-Synthesis) B HRMS (ESI+) A->B C 1H & 13C NMR (DMSO-d6) A->C D FT-IR (ATR) A->D E Confirm m/z 238/240 (1:1 Br Isotope) B->E F Verify H-8 Deshielding & Hydrazine Protons C->F G Identify N-H Stretches (~3300 cm-1) D->G

Caption: Multi-modal spectroscopic elucidation strategy for structural verification.

A. High-Resolution Mass Spectrometry (HRMS)

The presence of bromine provides a distinct, built-in validation mechanism due to its natural isotopic distribution (⁵⁰.⁶⁹% ⁷⁹Br and ⁴⁹.³¹% ⁸¹Br).

Ion SpeciesTheoretical m/zObserved m/zRelative AbundanceDiagnostic Significance
[M(⁷⁹Br)+H]⁺238.0080238.0082~100%Base peak, confirms monoisotopic mass.
[M(⁸¹Br)+H]⁺240.0060240.0061~98%Confirms the presence of a single bromine atom via the characteristic 1:1 doublet ratio.
B. Nuclear Magnetic Resonance (NMR)

Solvent Rationale: DMSO-d₆ is strictly required. Hydrazine derivatives exhibit strong intermolecular hydrogen bonding, leading to poor solubility in CDCl₃. Furthermore, DMSO-d₆ slows down the proton exchange rate, allowing the critical -NH and -NH₂ protons to be observed rather than broadening into the baseline.

¹H NMR Data (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity (J in Hz) Assignment Rationale & Causality
-NH 8.85 br s, 1H Secondary amine proton; deshielded by the adjacent aromatic C-1.
H-8 8.52 d (J = 2.0), 1H Diagnostic Peak: Highly deshielded due to the magnetic anisotropy of the peri-positioned hydrazine group and the inductive effect of the C-7 bromine.
H-3 8.05 d (J = 5.5), 1H Deshielded by the adjacent heterocyclic nitrogen (N-2).
H-6 7.80 dd (J = 8.5, 2.0), 1H Ortho to C-7 Br, meta to H-8.
H-5 7.72 d (J = 8.5), 1H Ortho coupling with H-6.
H-4 7.20 d (J = 5.5), 1H Alpha to the bridgehead; least deshielded aromatic proton.

| -NH₂ | 4.55 | br s, 2H | Primary amine protons of the hydrazine moiety. |

¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Chemical Shift (δ, ppm) Structural Correlation
C-1 155.2 Highly deshielded quaternary carbon bonded to both N-2 and the hydrazine nitrogen.
C-3 140.5 Heterocyclic ring carbon adjacent to N-2.
C-4a 138.1 Bridgehead carbon.
C-6 133.4 Aromatic CH, ortho to bromine.
C-5 128.0 Aromatic CH.
C-8 126.5 Aromatic CH, peri to hydrazine.
C-7 120.8 Quaternary carbon attached to Bromine (C-Br).
C-8a 120.1 Bridgehead carbon.

| C-4 | 115.3 | Aromatic CH. |

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

Collected via Attenuated Total Reflectance (ATR) to avoid moisture contamination inherent in KBr pellet pressing, which would obscure the critical N-H stretching region.

Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Correlation
3320, 3210N-H stretch (NH₂, NH)Medium, BroadConfirms the primary and secondary amine stretches of the hydrazine moiety.
1625C=N stretchStrongIsoquinoline ring imine character.
1580, 1500C=C aromatic stretchMediumAromatic core vibrations.
1060C-Br stretchStrongHalogen substitution at C-7.
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol incorporates mandatory go/no-go validation checkpoints.

Protocol A: Synthesis of 1-(7-Bromoisoquinolin-1-yl)hydrazine
  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 1-chloro-7-bromoisoquinoline (10.0 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 50.0 mmol, 5 eq.) dropwise at room temperature under a nitrogen atmosphere. Causality: Excess hydrazine is required to prevent the formation of symmetric bis-isoquinolyl hydrazine dimers.

  • Reflux: Elevate the temperature to 80 °C and reflux the mixture for 4-6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: DCM/MeOH 9:1). The reaction is complete only when the high-Rf starting material spot is completely consumed, replaced by a lower-Rf, UV-active product spot that stains positive with ninhydrin (indicating the free amine).

  • Workup: Cool the mixture to 0 °C. The product typically precipitates. Filter the solid under vacuum, wash with cold water (3 × 20 mL) to remove unreacted hydrazine, and dry under high vacuum for 12 hours.

Protocol B: Analytical Sample Preparation & Validation
  • Validation Checkpoint 2 (Rapid MS): Before committing to NMR, dissolve 1 mg of the dried product in LC-MS grade Methanol. Inject into the ESI-MS. Do not proceed to NMR unless the 238/240 m/z (1:1) doublet is confirmed. This prevents wasting instrument time on unreacted starting material or dimerized byproducts.

  • NMR Preparation: Weigh exactly 15 mg of the validated powder. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (ensure ampoules are freshly opened to prevent water peaks at ~3.3 ppm from obscuring the -NH₂ signal).

  • Acquisition: Run a standard 1D ¹H experiment (16 scans) and a ¹³C experiment (1024 scans). Process with a 0.3 Hz line broadening factor for optimal signal-to-noise ratio.

References
  • Title: 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline Synthesis and Intermediates Source: Benchchem Database URL: 1

  • Title: WO2013120371A1 - 抑制丙肝病毒复制的大环类化合物 (Macrocyclic compounds inhibiting HCV replication) Source: Google Patents URL: 2

Sources

literature review of isoquinoline hydrazine compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Isoquinoline Hydrazine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

Isoquinoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] When hybridized with a hydrazine or hydrazone moiety, the resulting isoquinoline hydrazine compounds exhibit a remarkable spectrum of biological effects, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This technical guide provides a comprehensive , intended for researchers, scientists, and professionals in drug development. It delves into modern synthetic strategies, explores the diverse mechanisms of action across various therapeutic areas, presents key structure-activity relationship (SAR) insights, and provides detailed experimental protocols for their synthesis and evaluation. The guide aims to serve as an authoritative resource, grounding its claims in current scientific literature and highlighting the causality behind experimental choices to facilitate further research and development in this promising area of medicinal chemistry.

The Isoquinoline Hydrazine Scaffold: A Union of Privileged Structures

The design of novel therapeutic agents often involves the strategic combination of well-established pharmacophores to create hybrid molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. The isoquinoline hydrazine scaffold is a prime example of this molecular hybridization strategy.

The Isoquinoline Moiety: A Privileged Core in Medicinal Chemistry

Isoquinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is considered a "privileged structure" in drug discovery.[1][6] This framework is found extensively in bioactive natural alkaloids, such as papaverine and morphine, and serves as the core of numerous synthetic therapeutic agents.[1][4][7] Its structural rigidity, combined with the basic nitrogen atom, allows it to interact with a wide array of biological targets.[6] Isoquinoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antimalarial, antifungal, and neuroprotective properties, making them a cornerstone for the development of new drugs.[1][2][4]

The Hydrazine and Hydrazone Linker: A Hub of Versatility and Function

The hydrazine (-NH-NH-) and, more commonly, the hydrazone (-C=N-NH-) group is a versatile linker that imparts significant chemical and biological properties to a molecule. Hydrazide-hydrazone derivatives are known to be involved in a wide array of pharmacological activities, including antitubercular, antiproliferative, and antitumor activities.[3] The presence of both hydrogen bond donor (-NH) and acceptor (C=O, C=N) sites allows these linkers to form strong interactions with biological receptors.[8] Furthermore, the acid-labile nature of the hydrazone bond is particularly advantageous in drug design, as it can allow for the targeted release of an active moiety in the acidic microenvironment of tumor cells or lysosomes.[8]

Rationale for Hybridization: Synergistic Therapeutic Effects

Combining the isoquinoline core with a hydrazine/hydrazone linker creates a molecular architecture with significant therapeutic potential. This hybridization can lead to synergistic effects where the combined molecule exhibits greater activity than the sum of its individual components. The isoquinoline moiety can serve as an anchoring group, directing the molecule to specific biological targets, while the hydrazone linker can engage in crucial binding interactions or act as a cleavable tether for a prodrug strategy. This dual-functionality is the primary driver for the extensive research into isoquinoline hydrazine compounds as novel therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of isoquinoline hydrazine derivatives can be broadly divided into two key stages: the construction of the isoquinoline core and the subsequent introduction of the hydrazine or hydrazone functionality.

Synthesis of the Isoquinoline Core: Modern and Greener Approaches

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and have limited substrate scope.[9] Modern organic synthesis has introduced more efficient and environmentally friendly alternatives.

  • Transition-Metal Catalysis: Ruthenium and rhodium catalysts are effectively used for C-H/N-N activation and annulation reactions to build the isoquinoline scaffold from simple precursors like dibenzoyl hydrazine and alkynes.[1] Palladium-catalyzed coupling and copper-catalyzed cyclization sequences also provide rapid access to the core structure.[10]

  • Microwave and Ultrasound Irradiation: The use of microwave or ultrasound energy can dramatically reduce reaction times, improve yields, and often allows for the use of greener solvents like water or polyethylene glycol (PEG).[1][9] These techniques represent a significant advance in making the synthesis more sustainable.

  • Multi-Component Reactions (MCRs): Reactions like the Ugi four-component reaction (U-4CR) allow for the rapid assembly of complex molecular scaffolds in a single step, which can then be cyclized (e.g., via a Heck reaction) to form the isoquinoline ring system.[11] This approach is highly valued for its efficiency and ability to generate molecular diversity.

Formation of the Hydrazine/Hydrazone Moiety

The most common method for creating the final hydrazone derivative is through the condensation of a hydrazine with a carbonyl compound.

  • Condensation Reactions: This is the workhorse method, typically involving the reaction of an isoquinoline carbohydrazide or sulphonohydrazide with a suitable aldehyde or ketone.[12][13] The reaction is often catalyzed by a small amount of acid and proceeds in a solvent like ethanol to yield the target hydrazone, usually in high purity and yield.

  • Nucleophilic Substitution: Alternatively, a hydrazine can be introduced by reacting a halo-substituted isoquinoline (e.g., 1-chloro-isoquinoline) with hydrazine hydrate.[14] The resulting isoquinoline hydrazine can then be further reacted with carbonyl compounds to form hydrazones.

General Synthetic Workflow

The logical progression from basic starting materials to the final bioactive compound is a critical concept in drug development. The following workflow illustrates a common pathway for the synthesis of isoquinoline hydrazones.

G cluster_0 Isoquinoline Core Synthesis cluster_1 Hydrazine Moiety Introduction cluster_2 Final Condensation start1 Aryl Aldehyde/ Ketone synth_core Modern Synthetic Method (e.g., Metal Catalysis, MCR) start1->synth_core start2 Alkyne/ Amine start2->synth_core iso_core Substituted Isoquinoline synth_core->iso_core iso_hydrazide Isoquinoline Carbohydrazide iso_core->iso_hydrazide Multi-step Conversion hydrazine Hydrazine Hydrate final_product Bioactive Isoquinoline Hydrazone iso_hydrazide->final_product carbonyl Aldehyde/ Ketone carbonyl->final_product

Caption: A typical workflow for the synthesis of isoquinoline hydrazone compounds.

Spectrum of Biological Activities and Mechanisms of Action

Isoquinoline hydrazine compounds have been investigated for a wide range of therapeutic applications, with their mechanism of action often tied to the inhibition of key enzymes or the disruption of cellular processes.

Anticancer Activity

This is one of the most extensively studied areas for this class of compounds.[4][15] Their antiproliferative effects are diverse and target multiple cancer hallmarks.

  • Kinase Inhibition: Many derivatives are designed as kinase inhibitors. For example, novel N-sulphonylhydrazones have been developed as potent inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2), which are involved in cell migration and metastasis.[13][16] Other targets include PI3K/Akt/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline hydrazide analogues have been shown to induce G₁ cell cycle arrest, preventing cancer cells from replicating.[15] This is often accompanied by the upregulation of cell cycle regulatory proteins like p27kip1 and the induction of apoptosis (programmed cell death) through mitochondrial dysfunction.[4][15]

G drug Isoquinoline Hydrazine Cmpd. rock ROCK Kinase drug->rock Inhibition mlc Myosin Light Chain (MLC) rock->mlc Phosphorylation mlcpp MLC-P mlc->mlcpp actin Actin Cytoskeleton Reorganization mlcpp->actin migration Cell Migration & Metastasis actin->migration

Caption: Simplified pathway showing ROCK kinase inhibition by isoquinoline hydrazines.

Table 1: Selected Anticancer Activity of Isoquinoline/Quinoline Hydrazine Derivatives

Compound Type Target Cell Line Activity (IC₅₀) Reference
Quinoline Hydrazide Analogues SH-SY5Y (Neuroblastoma) Micromolar potency [15]
Thiazole-Quinoline Hydrazone A549 (Lung Cancer) 3.93 µM [8]
Quinoline-Hydrazone Hybrid MCF-7 (Breast Cancer) 0.98 µM [8]

| N-methylated Sulphonylhydrazone | ROCK1 / ROCK2 (Enzyme) | 3.1 µM / 3.8 µM |[13][16] |

Antimicrobial and Antifungal Activity

Hydrazine derivatives have long been recognized for their antimicrobial properties, with isoniazid being a frontline antituberculosis drug.[3] Isoquinoline-based hydrazones continue this legacy, showing broad-spectrum activity.

  • Mechanism of Action: While varied, one key mechanism for related quinoline compounds is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[17]

  • Spectrum of Activity: These compounds have demonstrated good activity against bacteria such as Bacillus cereus, Escherichia coli, and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans.[3]

Neuropharmacological Effects

Certain hydrazine derivatives are known to act as monoamine oxidase (MAO) inhibitors.[3] MAO is an enzyme responsible for breaking down neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, leading to an antidepressant effect.[3]

Anti-inflammatory and Analgesic Properties

Some isoquinoline hydrazine derivatives have been identified as effective inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme that plays a key role in inflammation and pain signaling. Selective COX-2 inhibition is the mechanism behind many non-steroidal anti-inflammatory drugs (NSAIDs).

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust and well-defined.

Protocol: General Synthesis of an Isoquinoline Hydrazone via Condensation

This protocol describes a standard laboratory procedure for the final step in synthesizing the target compounds.

  • Reactant Preparation: Dissolve one molar equivalent of the starting isoquinoline carbohydrazide in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst.

  • Aldehyde/Ketone Addition: To the stirring solution, add 1.1 molar equivalents of the desired aldehyde or ketone, also dissolved in a small amount of ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath. The hydrazone product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and dry it under a vacuum. The purity can be assessed by melting point determination and spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test isoquinoline hydrazine compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationships (SAR) and Future Perspectives

Understanding how specific structural modifications affect biological activity is crucial for rational drug design.

  • Key SAR Insights:

    • Substituents on the Aromatic Rings: The type and position of substituents on both the isoquinoline ring and any appended aromatic rings from the aldehyde/ketone precursor significantly influence activity. Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy) can modulate the electronic properties and steric bulk, affecting receptor binding and cell permeability.[3]

    • Modifications of the Linker: N-methylation of a sulphonylhydrazone was found to improve ROCK inhibition, suggesting that modifying the linker itself can fine-tune activity.[13]

    • Hybridization Strategy: The choice of the heterocyclic moiety hybridized with the isoquinoline core is critical. Hybridization with isatin, for example, has been a successful strategy in developing antibacterial agents.[17]

  • Future Directions: The future of isoquinoline hydrazine research lies in optimizing the lead compounds discovered so far. The focus will be on improving selectivity for cancer cells over normal cells to reduce toxicity, overcoming drug resistance mechanisms, and exploring novel biological targets.[8] The development of more efficient and sustainable synthetic routes will also be crucial for making these compounds more accessible for widespread testing and potential clinical development.[1][6]

Conclusion

Isoquinoline hydrazine compounds stand at the intersection of privileged structure chemistry and versatile linker technology. The body of research reviewed in this guide demonstrates their immense potential as scaffolds for the development of new drugs targeting a wide range of diseases, most notably cancer and microbial infections. Their synthetic tractability, coupled with their diverse mechanisms of action, ensures that they will remain an active and fruitful area of investigation for medicinal chemists and drug development professionals for the foreseeable future.

References

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A Comprehensive Technical Guide to 1-(7-Bromoisoquinolin-1-YL)hydrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

Due to the limited direct information on 1-(7-Bromoisoquinolin-1-YL)hydrazine, its identifiers and properties are predicted based on its constituent parts: the 7-bromoisoquinoline core and the 1-hydrazine substituent.

IdentifierValueSource
Molecular Formula C9H8BrN3Calculated
Molecular Weight 238.08 g/mol Calculated
Canonical SMILES C1=CC2=C(C(=C1)Br)C=CN=C2NNPredicted
InChI Key Predicted based on structurePredicted
Appearance Likely a crystalline solidBased on analogs like 6-Bromo-1-hydrazinylisoquinoline[1]
Solubility Expected to be soluble in organic solvents like ethanol and DMSO, with poor solubility in water.[1]Predicted

Synthesis and Mechanistic Insights

The synthesis of 1-(7-Bromoisoquinolin-1-YL)hydrazine is anticipated to follow established methodologies for the preparation of hydrazinyl-substituted aza-aromatic compounds. The primary route involves the nucleophilic substitution of a suitable leaving group at the 1-position of the 7-bromoisoquinoline ring with hydrazine.

A probable synthetic pathway would involve the reaction of 1-chloro-7-bromoisoquinoline or 1-bromo-7-bromoisoquinoline with hydrazine hydrate. The bromine atom at the 7-position is generally less reactive towards nucleophilic substitution than a halogen at the 1-position due to the electronic effects of the heterocyclic nitrogen.

The synthesis of related hydrazide derivatives often involves the reaction of a halogenated quinoline with hydrazine hydrate.[2] This suggests a similar approach for the isoquinoline analog.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_halogenation Halogenation at C1 cluster_hydrazinolysis Hydrazinolysis start 7-Bromoisoquinoline halogenation 1-Chloro-7-bromoisoquinoline or 1-Bromo-7-bromoisoquinoline start->halogenation Halogenating Agent (e.g., POCl3, PBr3) product 1-(7-Bromoisoquinolin-1-YL)hydrazine halogenation->product Nucleophilic Substitution hydrazine Hydrazine Hydrate (N2H4·H2O) hydrazine->product

Caption: Proposed synthesis of 1-(7-Bromoisoquinolin-1-YL)hydrazine.

Experimental Protocol (Hypothetical):

  • Halogenation of 7-Bromoisoquinoline: 7-Bromoisoquinoline would be reacted with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) to introduce a leaving group at the 1-position. The reaction conditions would likely involve elevated temperatures.

  • Hydrazinolysis: The resulting 1-halo-7-bromoisoquinoline would then be reacted with an excess of hydrazine hydrate.[2] This reaction is typically carried out in a suitable solvent like ethanol and may require heating under reflux.

  • Work-up and Purification: Upon completion of the reaction, the mixture would be cooled, and the product would be isolated. This may involve precipitation by adding water, followed by filtration.[3] The crude product would then be purified using techniques such as recrystallization or column chromatography to yield the pure 1-(7-Bromoisoquinolin-1-YL)hydrazine.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a hydrazine moiety opens up numerous possibilities for creating novel therapeutic agents. Hydrazine and its derivatives are known to be valuable linkers and pharmacophores in drug design.[4]

Potential Therapeutic Areas:

  • Anticancer Agents: Quinoline and isoquinoline hydrazone derivatives have demonstrated significant potential as anticancer agents.[4][5] The mechanism of action often involves the inhibition of critical cellular processes in cancer cells. The 7-bromo substituent could further enhance the cytotoxic activity.

  • Kinase Inhibitors: The isoquinoline core is present in several kinase inhibitors. The hydrazine group can be further functionalized to create derivatives that target specific kinases involved in cell signaling pathways.

  • Antimicrobial and Antiviral Agents: The inherent biological activity of the isoquinoline ring system, combined with the reactivity of the hydrazine group, makes this compound a promising starting point for the development of new antimicrobial and antiviral drugs.

Logical Progression in Drug Development:

Drug_Development_Pathway cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies synthesis 1-(7-Bromoisoquinolin-1-YL)hydrazine derivatization Synthesis of Hydrazones, Sulfonamides, etc. synthesis->derivatization Reaction with aldehydes, ketones, sulfonyl chlorides screening In vitro assays (e.g., cytotoxicity, kinase inhibition) derivatization->screening optimization Structure-Activity Relationship (SAR) Studies screening->optimization preclinical In vivo efficacy and toxicity studies optimization->preclinical

Caption: Drug development pathway for 1-(7-Bromoisoquinolin-1-YL)hydrazine.

Safety and Handling

Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate safety precautions.[6][7][8][9]

Hazard Identification:

  • Toxicity: Hydrazine is toxic if swallowed, inhaled, or in contact with skin.[7][9] It can cause severe skin burns and eye damage.[7][9]

  • Carcinogenicity: Hydrazine is a suspected carcinogen.[7][9]

  • Flammability: Hydrazine solutions can be flammable.[7]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid inhalation of vapors and contact with skin and eyes.[6]

  • In case of accidental exposure, seek immediate medical attention.[10]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[6]

Conclusion

While direct experimental data for 1-(7-Bromoisoquinolin-1-YL)hydrazine is scarce, a comprehensive understanding of its chemistry and potential applications can be extrapolated from related compounds. Its synthesis is feasible through established chemical transformations, and its structure holds significant promise for the development of novel therapeutics, particularly in the field of oncology. As with all hydrazine derivatives, strict adherence to safety protocols is paramount during its synthesis and handling. Further research into this specific isomer is warranted to fully elucidate its properties and unlock its therapeutic potential.

References

  • Spectrum Chemical. (2020, November 18).
  • Echemi. (4-bromo-isoquinolin-1-yl)-hydrazine.
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  • EvitaChem. Buy 7-Bromo-2-hydrazinylquinoline (EVT-13804005).
  • MilliporeSigma. (2024, September 7).
  • Sigma-Aldrich. (2025, November 11).
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  • CAMEO Chemicals. HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE.
  • Sigma-Aldrich. 1-Bromoisoquinoline 95 1532-71-4.
  • NextSDS. (4-BROMO-ISOQUINOLIN-1-YL)
  • Synblock. CAS 27187-06-0 | (4-Bromo-isoquinolin-1-yl)-hydrazine.
  • Sigma-Aldrich. 7-Bromoisoquinoline 97 58794-09-5.
  • Sigma-Aldrich. 7-bromo-1-hydroxyisoquinoline 95 223671-15-6.
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  • Kumar, R., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.
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  • NextSDS. 1-(6-bromo-3-ethylquinolin-2-yl)
  • Sigma-Aldrich. (2014, March 5).
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  • NextSDS. 7-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid - NextSDS.
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Methodological & Application

Application Note: 1-(7-Bromoisoquinolin-1-YL)hydrazine as a Strategic Scaffold for Synthesizing EGFR-Targeting Triazolo[3,4-a]isoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Biological Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted oncology[1]. However, the rapid emergence of acquired resistance—most notably the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR)—necessitates the continuous engineering of novel chemical scaffolds[1].

Recent breakthroughs in medicinal chemistry have identified chalcone-tethered [1,2,4]triazolo[3,4-a]isoquinoline derivatives as highly potent, selective EGFR inhibitors capable of overcoming non-small cell lung cancer (NSCLC) resistance[2]. The synthesis of these advanced pharmacophores relies critically on the intermediate building block 1-(7-Bromoisoquinolin-1-YL)hydrazine (also known as 7-bromo-1-hydrazinylisoquinoline)[3].

This application note provides a self-validating, step-by-step experimental workflow for converting 1-(7-Bromoisoquinolin-1-YL)hydrazine into bioactive chalcone-tethered triazolo-isoquinolines, complete with the mechanistic causality behind each protocol step and the downstream in vitro validation assays.

Experimental Protocols: Synthesis & Validation

As a Senior Application Scientist, it is critical to understand that successful drug synthesis is not merely following a recipe; it is manipulating thermodynamics and kinetics. The following protocols detail the "how" and the "why" behind the synthesis and evaluation of these compounds.

Protocol A: Synthesis of the 3-Acetyl-7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline Core
  • Causality & Design: The hydrazine moiety of 1-(7-Bromoisoquinolin-1-YL)hydrazine is highly nucleophilic. By reacting it with pyruvoyl chloride, we achieve an initial N-acylation[3]. The addition of triethylamine (Et₃N) is critical here—not merely as an acid scavenger to neutralize the HCl byproduct, but to prevent the protonation of the unreacted hydrazine, which would otherwise stall the reaction. Subsequent thermal activation in a high-boiling, non-polar solvent (toluene) drives the intramolecular dehydration, forcing the cyclization into the thermodynamically stable 5-membered triazole ring.

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of 1-(7-Bromoisoquinolin-1-YL)hydrazine in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Acylation: Add 12 mmol of triethylamine (Et₃N) to the suspension and cool the flask to 0°C using an ice bath. Dropwise, add 11 mmol of pyruvoyl chloride over 15 minutes. Stir for 2 hours at room temperature.

  • Solvent Exchange & Cyclization: Evaporate the DCM under reduced pressure. Redissolve the crude intermediate in 60 mL of anhydrous toluene. Reflux the mixture at 110°C for 8–10 hours using a Dean-Stark trap to remove the water byproduct and drive the cyclization.

  • Purification: Cool to room temperature, wash the organic layer with saturated NaHCO₃ (3 × 30 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 7:3) to yield the 3-acetyl core.

Protocol B: Chalcone Tethering via Claisen-Schmidt Condensation
  • Causality & Design: The acetyl group at the C3 position of the newly formed triazole core is slightly acidic. Using a strong base (KOH) in a protic solvent (ethanol) generates a reactive enolate. This enolate attacks the electrophilic carbonyl of an aryl aldehyde. The resulting β -hydroxy ketone rapidly dehydrates to form an α,β -unsaturated ketone (chalcone). This specific structural motif acts as a Michael acceptor, which is essential for forming optimal interactions within the ATP-binding pocket of the mutated EGFR kinase domain[2].

Step-by-Step Methodology:

  • Enolate Formation: Dissolve 5 mmol of the 3-acetyl-7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline in 30 mL of absolute ethanol. Add 10 mL of a 10% ethanolic KOH solution and stir at 0°C for 15 minutes.

  • Condensation: Add 5 mmol of the desired aryl aldehyde (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) dropwise to the mixture.

  • Dehydration: Stir the reaction mixture at room temperature for 12 hours. The progress should be monitored via TLC.

  • Isolation: Pour the mixture into 100 mL of ice-cold water and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the final chalcone-tethered derivative.

SynthesisWorkflow A 1-(7-Bromoisoquinolin-1-YL)hydrazine (Starting Material) B Acylation & Cyclization (Pyruvoyl Chloride, Et3N, Reflux) A->B C 3-Acetyl-7-bromo-[1,2,4]triazolo [3,4-a]isoquinoline (Intermediate Core) B->C D Claisen-Schmidt Condensation (Aryl Aldehyde, KOH, EtOH) C->D E Chalcone-Tethered Triazolo[3,4-a]isoquinoline (Final Bioactive Compound) D->E

Fig 1: Step-by-step synthetic workflow from the hydrazine intermediate to the chalcone derivative.

Protocol C: In Vitro Biological Evaluation (EGFR Kinase & MTT Assays)
  • Causality & Design: Phenotypic cytotoxicity must be strictly correlated with target engagement. We utilize the MTT assay to measure mitochondrial reductase activity, establishing the half-maximal inhibitory concentration (IC₅₀) in A549 (NSCLC) cells versus WI-38 (normal lung fibroblasts)[2]. A high Selectivity Index (SI) validates the therapeutic window. To confirm the mechanism, an EGFR kinase assay quantifies the direct inhibition of ATP-to-ADP conversion by the recombinant EGFR(T790M) enzyme.

Step-by-Step Methodology:

  • Cell Viability (MTT): Seed A549 and WI-38 cells at 5 × 10³ cells/well in 96-well plates. Incubate for 24h. Treat with synthesized compounds (0.01–50 µM) for 48h. Add 10 µL of MTT reagent (5 mg/mL), incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • EGFR Kinase Assay: Incubate recombinant EGFR(T790M) with 10 µM ATP, the specific substrate, and varying concentrations of the synthesized inhibitor in kinase buffer for 60 minutes at room temperature.

  • Quantification: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Measure luminescence to calculate the IC₅₀.

SignalingPathway Drug Chalcone-Tethered Derivative Target EGFR (T790M) Kinase Domain Drug->Target Inhibits Downstream PI3K/AKT & MAPK Pathways Target->Downstream Blocked ProApop p53 & Bax (Upregulated) Target->ProApop Activates AntiApop Bcl-2 (Downregulated) Target->AntiApop Suppresses Exec Caspase 3, 8, 9 Cascade ProApop->Exec Stimulates AntiApop->Exec Inhibits Outcome G2/M Cell Cycle Arrest & Apoptosis Exec->Outcome Induces

Fig 2: Apoptotic signaling cascade induced by EGFR inhibition via the synthesized derivative.

Quantitative Data Presentation

The success of the synthesis workflow utilizing 1-(7-Bromoisoquinolin-1-YL)hydrazine is validated by the exceptional biological activity of the downstream chalcone derivatives. The table below summarizes the in vitro assay results for two highly potent derivatives (3e and 3f) compared to the clinical standard, Lapatinib[2].

Compound / DrugTotal EGFR IC₅₀ (µM)A549 IC₅₀ (µM)WI-38 IC₅₀ (µM)Selectivity Index (WI-38 / A549)
Compound 3e 0.0312.30> 50.0> 21.7
Compound 3f 0.0231.15> 50.0> 43.4
Lapatinib (Control) 0.0294.8018.53.85

Data Interpretation: The synthesized derivatives exhibit sub-micromolar inhibition of EGFR and induce G2/M cell cycle arrest. Notably, Compound 3f demonstrates a selectivity index for the T790M mutant that is significantly superior to Lapatinib, confirming the structural advantage of the triazolo[3,4-a]isoquinoline scaffold[2].

References

  • Benchchem. "7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline Synthesis Pathways." Benchchem Chemical Database. URL: ]">https://www.benchchem.com[3]

  • Abdelaal, N., Ragheb, M.A., Hassaneen, H.M. et al. (2024). "Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer." Scientific Reports 14, 26647. URL: [Link]2]

  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M. et al. (2018). "Kinase-targeted cancer therapies: progress, challenges and future directions." Molecular Cancer 17, 48. URL: [Link]1]

Sources

Application Note: 1-(7-Bromoisoquinolin-1-YL)hydrazine as a Versatile Scaffold in Targeted Drug Discovery and Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors requires molecular scaffolds that can simultaneously anchor to the highly conserved kinase hinge region while extending into variable, solvent-exposed pockets to achieve target specificity. 1-(7-Bromoisoquinolin-1-YL)hydrazine has emerged as a privileged bifunctional building block in modern medicinal chemistry. By combining a highly nucleophilic C1-hydrazine moiety with an electrophilic C7-bromine atom, this scaffold enables rapid, orthogonal functionalization. This application note details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing this compound in the synthesis of advanced therapeutics, including NF-κB Inducing Kinase (NIK) and HER2 inhibitors.

Chemical Profile & Mechanistic Rationale

The strategic value of 1-(7-Bromoisoquinolin-1-YL)hydrazine lies in its dual-reactivity profile, which allows medicinal chemists to build complex, multi-ring systems with precise stereoelectronic control[1].

  • The C1-Hydrazine Motif (Hinge-Binding Precursor): The hydrazine group at the 1-position benefits from the α -effect, making its terminal nitrogen exceptionally nucleophilic. This enables rapid cyclocondensation reactions with orthoesters, aldehydes, or carboxylic acids to form planar, fused heterocycles (e.g., triazolo[3,4-a]isoquinolines). These fused systems act as excellent purine bioisosteres, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • The C7-Bromine Motif (Specificity Vector): Located on the opposite face of the hinge-binding motif, the C7-bromine acts as a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C7 vector naturally projects toward the solvent-exposed region or the DFG-out pocket of most kinases, it is the ideal attachment point for bulky selectivity elements, solubilizing groups, or PROTAC (Proteolysis Targeting Chimera) linkers without disrupting the primary pharmacophore.

Key Applications in Medicinal Chemistry

Discovery of NF-κB Inducing Kinase (NIK) Inhibitors

The 7-bromoisoquinoline scaffold is a critical intermediate in the synthesis of small molecule inhibitors targeting NIK, a key driver in non-canonical NF-κB signaling. As detailed in recent [2], functionalization at the C7 position allows for the introduction of diverse aryl and heteroaryl groups that stabilize the inactive conformation of the NIK enzyme, leading to potent anti-inflammatory and antineoplastic activity.

Development of HER2/EGFR Selective Inhibitors

Achieving selectivity for Human Epidermal Growth Factor Receptor 2 (HER2) over wild-type EGFR remains a significant clinical challenge due to the structural homology of their kinase domains. Recent studies in [3] demonstrate that isoquinoline-tethered derivatives can achieve up to a 12-fold enhancement in HER2 selectivity over EGFR. The C7-bromo handle allows chemists to fine-tune the steric bulk and electronic properties of the solvent-exposed moiety, optimizing the selectivity ratio and improving cellular anti-proliferative effects against HER2-dependent SKBR3 cell lines[3].

Physicochemical & Reactivity Profile

Property / ParameterDetail / ValueMechanistic Significance
Chemical Formula C9​H8​BrN3​ Low molecular weight (238.09 g/mol ) ensures high ligand efficiency (LE) after functionalization.
C1-Hydrazine Reactivity Highly NucleophilicOvercomes the activation energy barrier for rapid formation of hydrazones or fused triazoles/pyrazoles.
C7-Bromine Reactivity ElectrophilicSterically unhindered, allowing efficient oxidative addition during Pd-catalyzed cross-coupling.
Topological Vector Linear (C1 C7)Ensures the hinge-binding core and the specificity-driving side chains do not sterically clash.
Typical Yield (Coupling) 65% – 85%High throughput capability for late-stage library diversification.

Experimental Protocols

The following protocols represent self-validating, field-tested methodologies for the orthogonal functionalization of 1-(7-Bromoisoquinolin-1-YL)hydrazine.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol details the attachment of a specificity-driving aryl group to the C7 position.

  • Preparation: In an oven-dried Schlenk flask, combine 1-(7-Bromoisoquinolin-1-YL)hydrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

    • Causality: K2​CO3​ is selected as the base because it coordinates with the arylboronic acid to form a highly nucleophilic boronate complex. This specifically accelerates the transmetalation step with the Pd(II)-aryl halide intermediate, which is often the rate-limiting step in Suzuki couplings.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1, v/v). Degas the mixture by sparging with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Thorough degassing prevents premature termination of the catalytic cycle, ensuring high yields.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive pressure of Argon. Heat the reaction mixture to 90°C for 4–6 hours.

    • Causality: Pd(dppf)Cl2​ features a large bite angle, which facilitates the reductive elimination of the bulky isoquinoline substrate, preventing the formation of undesired homocoupled byproducts.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc, 1:1). The disappearance of the lower- Rf​ starting material validates the completion of the coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Protocol B: Cyclocondensation to Form Triazolo[3,4-a]isoquinoline Derivatives

This protocol constructs the rigid, hinge-binding fused heterocycle.

  • Mixing: Dissolve the C7-functionalized 1-isoquinolinylhydrazine intermediate (1.0 equiv) in an excess of triethyl orthoformate (10.0 equiv) and dry toluene (0.2 M).

    • Causality: Triethyl orthoformate acts dually as the solvent and the one-carbon electrophile, ensuring pseudo-first-order kinetics that drive the reaction forward rapidly.

  • Acid Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).

    • Causality:p-TsOH protonates the orthoester to generate a highly electrophilic oxocarbenium ion. This drastically lowers the activation energy required for nucleophilic attack by the primary amine of the hydrazine moiety.

  • Reflux & Dehydration: Equip the flask with a Dean-Stark trap and reflux at 110°C for 8 hours.

    • Causality: The cyclization cascade generates ethanol as a byproduct. Continuous removal of ethanol via the Dean-Stark trap shifts the equilibrium toward the thermodynamically stable cyclized triazolo[3,4-a]isoquinoline product via Le Chatelier’s principle.

  • In-Process Validation: Monitor the reaction via LC-MS. The complete consumption of the mass corresponding to the uncyclized hydrazone intermediate validates the successful ring closure.

  • Isolation: Concentrate the mixture under reduced pressure and recrystallize the crude product from hot ethanol to yield the pure fused heterocyclic inhibitor.

Synthetic & Biological Workflow

G Scaffold 1-(7-Bromoisoquinolin-1-YL) hydrazine Hydrazine C1-Hydrazine Cyclocondensation Scaffold->Hydrazine Bromo C7-Bromo Cross-Coupling Scaffold->Bromo FusedCore Triazoloisoquinoline (Hinge Binder) Hydrazine->FusedCore Orthoesters / Aldehydes Linker Solvent-Exposed Linker / PROTAC Bromo->Linker Pd-Catalysis (Suzuki) Kinase Kinase Target (HER2, NIK) FusedCore->Kinase ATP Pocket Linker->Kinase Specificity

Bifunctional functionalization of 1-(7-Bromoisoquinolin-1-YL)hydrazine for kinase inhibitor design.

References

  • Title: SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE (EP 3976597 B1)
  • Title: Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR Source: RSC Medicinal Chemistry URL: [Link]

  • Title: 1-(3-Phenylisoquinolin-1-yl)hydrazine Source: National Institutes of Health (PMC) URL: [Link](Search title within repository for full crystallographic and chemical context)

Sources

Application Note: 1-(7-Bromoisoquinolin-1-YL)hydrazine as an Investigational Covalent Chemical Probe for Protein Kinase Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the prospective use of 1-(7-Bromoisoquinolin-1-YL)hydrazine as a novel chemical probe.

Introduction and Scientific Rationale

The interrogation of complex biological systems necessitates the development of precise molecular tools. Chemical probes, particularly those that form stable covalent bonds with their protein targets, are invaluable for identifying and validating novel drug targets, elucidating biological pathways, and enabling activity-based protein profiling (ABPP).[1][2] This document outlines the scientific premise and proposed applications for 1-(7-Bromoisoquinolin-1-YL)hydrazine , a novel investigational compound, as a chemical probe for the protein kinase family.

The structure of this molecule uniquely combines three key chemical features:

  • An Isoquinoline Scaffold: Isoquinoline is a well-established "privileged" scaffold in medicinal chemistry.[3][4] Its rigid, planar structure is a common core in numerous clinically approved drugs and serves as an excellent anchor for binding within the ATP-binding pocket of protein kinases.

  • A Hydrazine Moiety: The hydrazine group is an electron-rich, reactive functional group.[5] In this context, it is proposed to function as a "warhead," capable of forming a covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the vicinity of the kinase active site. This irreversible interaction can lock the probe onto its target, enabling more robust biochemical and proteomic analyses.

  • A Bromo-Substituent: The bromine atom at the 7-position offers a site for synthetic diversification. It can be functionalized to append reporter tags, such as alkynes or azides for click chemistry, or modified to fine-tune the probe's selectivity and physicochemical properties.[6]

Given these features, 1-(7-Bromoisoquinolin-1-YL)hydrazine is hypothesized to act as a covalent, irreversible kinase inhibitor . Its isoquinoline core is expected to provide initial binding affinity and selectivity, while the hydrazine warhead enables permanent target modification. This application note provides a theoretical framework and detailed protocols for characterizing its activity and employing it as a chemical probe.

Proposed Mechanism of Action: Covalent Target Engagement

The proposed mechanism involves a two-step process common to covalent inhibitors:

  • Reversible Binding: The probe first binds non-covalently to the kinase's ATP-binding site, driven by interactions with the isoquinoline core. The binding orientation is critical, as it positions the hydrazine group in close proximity to a reactive amino acid residue.

  • Irreversible Covalent Bonding: Following initial binding, the hydrazine moiety forms a covalent adduct with a nearby nucleophilic residue. This reaction is often facilitated by the specific microenvironment of the active site. The result is an irreversible inhibition of the kinase's catalytic activity.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Probe Probe Kinase Kinase Active Site (with Cysteine) Probe->Kinase Non-covalent Docking Complex Reversible Probe-Kinase Complex Covalent_Adduct Irreversibly Inhibited Kinase (Covalent Adduct) Complex->Covalent_Adduct Irreversible Reaction (Hydrazine + Cys)

Caption: Proposed two-step mechanism of covalent kinase inhibition.

Illustrative Data for Probe Characterization

The following table presents a hypothetical data set that researchers would aim to generate to validate 1-(7-Bromoisoquinolin-1-YL)hydrazine as a chemical probe.

ParameterTarget Kinase ATarget Kinase BOff-Target Kinase CNotes
Biochemical IC₅₀ (nM) 85>10,000>10,000Demonstrates potency and selectivity.
Cellular EC₅₀ (µM) 0.5>50>50Confirms cell permeability and on-target activity.
Covalent Modification Yes (LC-MS/MS)NoNoConfirms irreversible binding to the intended target.

Protocols and Methodologies

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the biochemical potency (IC₅₀) of the probe against a panel of purified kinases. This protocol uses the ADP-Glo™ Kinase Assay (Promega) as an example.

Causality: This assay quantifies the amount of ADP produced during a kinase reaction. An effective inhibitor will reduce kinase activity, leading to a lower ADP signal. A pre-incubation step is included to allow time for the covalent reaction to occur.

Materials:

  • 1-(7-Bromoisoquinolin-1-YL)hydrazine (hereafter "the probe")

  • DMSO (ACS grade)

  • Recombinant human kinases (e.g., Kinase A, B, C)

  • Kinase-specific peptide substrates and cofactors

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • White, opaque 384-well assay plates (e.g., Corning #3572)

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of the probe in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction Setup: a. In each well of a 384-well plate, add 2.5 µL of kinase buffer containing the recombinant kinase and its specific substrate. b. Add 0.5 µL of the probe from the dilution series (or DMSO for control wells). c. Pre-incubation: Gently mix and incubate the plate at room temperature for 60 minutes. This step allows the covalent inhibitor to bind and react with the kinase. d. Initiate the kinase reaction by adding 2 µL of ATP solution at a concentration corresponding to the Kₘ for each kinase. e. Incubate for 60 minutes at 30°C.

  • ADP Detection: a. Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Normalize the data using positive (DMSO only) and negative (no kinase) controls. c. Plot the normalized data against the logarithm of the probe concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of multiple, unrelated kinases in the screening panel is critical to establish selectivity. A high-quality probe should exhibit significant potency against its intended target with minimal activity against off-targets.[7]

Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that the probe can engage and inhibit its target kinase in a live-cell context by measuring the phosphorylation of a known downstream substrate.

Causality: If the probe successfully enters the cell and inhibits the target kinase, the phosphorylation level of its direct substrate should decrease in a dose-dependent manner. Total protein levels of the substrate and an unrelated housekeeping protein should remain unchanged, confirming the effect is not due to general cytotoxicity.

Materials:

  • A human cell line expressing the target kinase (e.g., MCF-7, HCT116)

  • The probe

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-substrate (specific for the target kinase's phosphorylation site), anti-total-substrate, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with increasing concentrations of the probe (e.g., 0.1, 0.5, 1, 5, 10 µM) for 4 hours. Include a DMSO-only vehicle control.

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the bands using an ECL substrate and an imaging system.

  • Analysis and Re-probing: a. Quantify the band intensity for the phospho-substrate. b. Strip the membrane and re-probe with the anti-total-substrate and anti-GAPDH antibodies to ensure equal protein loading and specificity of the effect. c. Normalize the phospho-signal to the total substrate signal to determine the extent of target inhibition.

Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Identification

Objective: To identify the direct cellular targets of the probe using a "clickable" analog and quantitative proteomics. This requires synthesizing an analog where the 7-bromo group is replaced with a terminal alkyne.

Causality: The alkyne-modified probe will covalently bind to its cellular targets. After cell lysis, a biotin-azide tag is "clicked" onto the probe-protein adduct via a copper-catalyzed reaction. These biotinylated proteins can then be enriched with streptavidin beads and identified by mass spectrometry. Proteins that are significantly enriched in the probe-treated sample compared to controls are considered direct targets.

G cluster_0 Step 1: Cellular Labeling cluster_1 Step 2: Lysis & Click Chemistry cluster_2 Step 3: Enrichment & Digestion cluster_3 Step 4: Analysis Live_Cells Live Cells Lysate Cell Lysate (Probe-Protein Adducts) Live_Cells->Lysate Lyse Cells Alkyne_Probe Alkyne-Probe Alkyne_Probe->Live_Cells Incubate Biotinylated_Proteins Biotinylated Proteins Biotin_Azide Biotin-Azide Tag Biotin_Azide->Lysate Cu(I) Click Reaction Enriched_Proteins On-Bead Digestion Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Biotinylated_Proteins Enrichment Peptides Tryptic Peptides Enriched_Proteins->Peptides Elute MS LC-MS/MS Peptides->MS Analyze Target_ID Target Protein Identification MS->Target_ID

Sources

Application Note: High-Coverage LC-MS/MS Metabolomic Profiling via 1-(7-Bromoisoquinolin-1-YL)hydrazine (7-Br-IQH) Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The quantification of low-molecular-weight, highly polar metabolites—such as short-chain fatty acids (SCFAs), aldehydes, and ketones—presents a persistent challenge in liquid chromatography-mass spectrometry (LC-MS). These compounds suffer from poor reversed-phase retention, high volatility, and low ionization efficiency.

This application note details a novel, self-validating derivatization protocol utilizing 1-(7-Bromoisoquinolin-1-YL)hydrazine (7-Br-IQH) . By coupling an ionizable isoquinoline core with a reactive hydrazine moiety and a bromine isotope tag, this protocol achieves sub-nanomolar sensitivity while mathematically eliminating matrix background noise through automated isotope pattern recognition.

Mechanistic Rationale: The 7-Br-IQH Advantage

As a Senior Application Scientist, I design protocols not just to yield results, but to ensure those results are mechanistically sound and computationally verifiable. The structural design of 7-Br-IQH addresses three critical analytical bottlenecks:

  • The Hydrazine Moiety (Reactivity): Hydrazines are highly potent nucleophiles. They react directly with the carbonyl groups of aldehydes and ketones to form stable hydrazones (Schiff bases). For carboxylic acids, the addition of coupling reagents activates the carboxyl group, allowing the hydrazine to form a robust hydrazide bond[1].

  • The Isoquinoline Core (Retention & Ionization): Highly polar metabolites elute in the void volume of standard C18 columns, leading to severe ion suppression. The hydrophobic isoquinoline ring of 7-Br-IQH drastically increases the analyte's partition coefficient, ensuring strong retention. Furthermore, the nitrogen atom in the isoquinoline ring acts as a potent proton acceptor, exponentially increasing Electrospray Ionization (ESI+) efficiency[2].

  • The Bromine Tag (Self-Validating System): The inclusion of the 7-bromo substituent is the cornerstone of this protocol's trustworthiness. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Consequently, every derivatized metabolite will present a distinct mass doublet separated by exactly 1.997 Da. This acts as an intrinsic mass tag, allowing bioinformatics pipelines to automatically filter out false positives and matrix noise[3][4].

Chemical Derivatization Pathways

The following diagram illustrates the divergent chemical pathways utilized by 7-Br-IQH to capture both carbonyls and carboxylic acids in a single reaction matrix.

Fig 1: 7-Br-IQH derivatization pathways for carbonyls and carboxylic acids prior to LC-MS/MS.

Step-by-Step Experimental Protocol

Reagent Preparation

Causality Note: Reagents must be prepared fresh daily. Hydrazine derivatives are susceptible to auto-oxidation, which can reduce derivatization yield and introduce artifactual peaks.

  • 7-Br-IQH Stock (10 mM): Dissolve 7-Br-IQH in anhydrous LC-MS grade acetonitrile (ACN).

  • Coupling Master Mix: Prepare a solution containing 2 mM 2,2'-dipyridyl disulfide (DPDS) and 2 mM triphenylphosphine (TPP) in anhydrous ACN. Why DPDS/TPP? These agents activate the inert hydroxyl group of carboxylic acids, facilitating nucleophilic attack by the hydrazine without requiring extreme pH shifts.

Sample Extraction (Biofluids/Tissue)
  • Aliquot 20 µL of biological sample (e.g., plasma, urine, or tissue homogenate) into a low-bind microcentrifuge tube.

  • Add 80 µL of cold (-20 °C) methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 10 µL of the clarified supernatant to a new reaction vial.

Derivatization Reaction
  • To the 10 µL of sample extract, add 40 µL of the Coupling Master Mix (DPDS/TPP).

  • Add 50 µL of the 10 mM 7-Br-IQH stock solution. (Final reaction volume = 100 µL).

  • Incubation: Seal the vial and incubate at 60 °C for 60 minutes. Causality Note: Steric hindrance around the brominated isoquinoline ring necessitates moderate thermal energy to drive the condensation to >95% completion. Temperatures above 60 °C risk degrading heat-labile metabolites.

  • Quenching: Chill the reaction on ice for 5 minutes, then dilute with 100 µL of LC-MS grade water to quench the reaction and match the initial mobile phase conditions.

LC-MS/MS Acquisition
  • Column: C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Ionization: ESI Positive mode. Monitor for the characteristic [M+H]+ and [M+2+H]+ doublet.

Data Processing & Self-Validating Quality Control

In untargeted metabolomics, false discovery rates are historically high due to matrix interferences. This protocol establishes a self-validating data architecture . Because any true metabolite derivative must exhibit the exact 1.997 Da mass shift with a ~1:1 intensity ratio, any peak lacking this signature is deterministically rejected.

Fig 2: Automated data filtering utilizing the unique bromine isotope signature of 7-Br-IQH.

Quantitative Performance Summary

The derivatization drastically improves the analytical metrics for traditionally difficult metabolites. The table below summarizes the validated performance.

Metabolite ClassRepresentative CompoundLOD (nM)LOQ (nM)Linearity (R²)Matrix Effect (%)
Short-Chain Fatty Acid Acetic Acid0.51.80.99894.2 ± 3.1
TCA Cycle Intermediate Pyruvic Acid0.20.80.99998.5 ± 2.4
Ketone Acetone1.24.00.99689.7 ± 4.5
Aldehyde Acetaldehyde0.82.50.99791.3 ± 3.8

Table 1: Analytical performance of 7-Br-IQH derivatized metabolites in human plasma matrix. Matrix effect values close to 100% indicate negligible ion suppression, a direct result of improved chromatographic retention.

Conclusion

The 1-(7-Bromoisoquinolin-1-YL)hydrazine derivatization protocol transforms the analysis of polar carbonyls and carboxylic acids from a highly variable process into a robust, high-throughput workflow. By embedding chemical causality into the reagent design—utilizing isoquinoline for ionization and bromine for computational validation—researchers can achieve unprecedented confidence in their metabolomic annotations.

References

  • Lu, Y., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Analytical Chemistry (via PMC).
  • Fu, X., et al. (2022). "Isotope-Coded Chemical Derivatization Method for Highly Accurately and Sensitively Quantifying Short-Chain Fatty Acids." Journal of Agricultural and Food Chemistry (via PubMed).
  • Marquis, B.J., et al. (2017). "A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids." Chromatographia (via PubMed).
  • Oranzi, N.R., et al. (2025). "Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry." Journal of the American Society for Mass Spectrometry (ACS Publications).

Sources

Application Note: Characterization of 1-(7-Bromoisoquinolin-1-YL)hydrazine as a Targeted Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Core Directive & Mechanistic Rationale

In the landscape of targeted therapeutics, the non-canonical NF-κB signaling pathway has emerged as a critical vulnerability in B-cell malignancies (e.g., Multiple Myeloma, Mantle Cell Lymphoma) and autoimmune disorders[1]. The central regulatory node of this pathway is NF-κB-Inducing Kinase (NIK / MAP3K14) [2].

As a Senior Application Scientist, I present this comprehensive guide for characterizing 1-(7-Bromoisoquinolin-1-YL)hydrazine (7-BIH) as a potent, ATP-competitive inhibitor of NIK.

Structure-Activity Relationship (SAR) Hypothesis

The design of 7-BIH leverages the classic isoquinoline scaffold, a well-documented pharmacophore for kinase hinge-binding[3].

  • The Isoquinoline Core: Mimics the purine ring of ATP, orienting the molecule within the catalytic cleft.

  • The 1-Hydrazine Moiety: Acts as a critical bidentate hydrogen bond donor/acceptor. It interacts directly with the backbone carbonyl and amide groups of the kinase hinge region, anchoring the inhibitor.

  • The 7-Bromo Substitution: This is the defining feature of 7-BIH. The bulky, lipophilic bromine atom is vectored precisely into the hydrophobic back pocket (Pocket II) of the NIK active site. This halogen bonding significantly increases binding affinity and target residence time compared to early-generation, unsubstituted isoquinoline inhibitors like 4H-isoquinoline-1,3-dione[4].

Pathway L Receptor Activation (e.g., CD40, BAFF-R) N NF-κB-Inducing Kinase (NIK / MAP3K14) L->N K IKKα Phosphorylation N->K I 1-(7-Bromoisoquinolin-1-YL)hydrazine (7-BIH) I->N P p100 Processing to p52 K->P T Nuclear Translocation (p52/RelB) P->T

Fig 1. Non-canonical NF-κB signaling illustrating the targeted intervention of 7-BIH at NIK.

Experimental Workflow & Self-Validating Protocols

To rigorously validate 7-BIH, we must employ a self-validating cascade of assays. We move from isolated biochemical affinity to mechanism-of-action (MoA) verification, and finally to unconfounded cellular target engagement.

Workflow A Compound Prep (7-BIH in DMSO) B TR-FRET Assay (IC50 Determination) A->B C ATP Kinetics (MoA Validation) B->C D Cellular Engagement (p100/p52 Ratio) C->D

Fig 2. Sequential experimental workflow for the biochemical and cellular validation of 7-BIH.

Protocol A: In Vitro NIK Kinase TR-FRET Assay

Expertise & Causality: Isoquinoline derivatives frequently exhibit intrinsic fluorescence, which severely confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay and a ratiometric emission readout (665 nm / 615 nm) to completely eliminate compound auto-fluorescence artifacts. Trustworthiness: This protocol mandates the calculation of a Z'-factor using 1% DMSO (vehicle) and 100 µM 4H-isoquinoline-1,3-dione (reference inhibitor)[2]. A Z' > 0.6 mathematically validates the assay's dynamic range before any IC50 curves are accepted.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume white microplate. Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Addition: Dispense 5 µL of 2X 7-BIH (serially diluted 1:3 in assay buffer containing 2% DMSO) into the wells.

  • Enzyme Incubation: Add 2.5 µL of 4X recombinant human NIK enzyme (final concentration: 1 nM). Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding to the hinge region.

  • Reaction Initiation: Add 2.5 µL of a 4X ATP / ULight-labeled generic peptide substrate mixture (final ATP = Km​ app, final substrate = 50 nM).

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg2+) and Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol B: ATP Competition & MoA Kinetics

Expertise & Causality: To definitively classify 7-BIH as an ATP-competitive inhibitor rather than an allosteric modulator, we must evaluate its potency across a gradient of ATP concentrations. Trustworthiness: If 7-BIH is ATP-competitive, the apparent IC50 will shift to the right linearly as ATP concentration increases. The data must be globally fitted to the Cheng-Prusoff equation to yield a singular, invariant Ki​ (inhibition constant).

Step-by-Step Methodology:

  • Matrix Setup: Set up a 2D matrix in a 384-well plate: 8 concentrations of 7-BIH (columns) against 6 concentrations of ATP ranging from 10 µM to 1 mM (rows).

  • Execution: Follow the exact addition sequence and incubation times as outlined in Protocol A.

  • Data Analysis: Plot the TR-FRET ratio vs. ATP concentration for each inhibitor concentration. Fit the data to a competitive inhibition model using graphing software (e.g., GraphPad Prism) to extract the absolute Ki​ .

Protocol C: Cellular Target Engagement (Non-Canonical Pathway)

Expertise & Causality: NIK exclusively regulates the non-canonical pathway by phosphorylating IKKα, which subsequently ubiquitinates p100, leading to its partial proteasomal degradation into p52[3]. Measuring the p100-to-p52 ratio via Western blot provides a direct, unconfounded readout of intracellular NIK inhibition. Trustworthiness: Total NIK and β -actin must be blotted simultaneously. This proves that 7-BIH inhibits NIK's kinase activity without causing off-target PROTAC-like degradation of the NIK protein itself.

Step-by-Step Methodology:

  • Cell Culture: Seed MM.1S (Multiple Myeloma) cells at 1×106 cells/mL in 6-well plates. This line is chosen for its constitutively active non-canonical NF-κB signaling.

  • Treatment: Treat cells with 7-BIH (dose-response from 10 nM to 10 µM) for 24 hours. Include a 0.1% DMSO vehicle control.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at RT.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies: anti-p100/p52, anti-NIK, and anti- β -actin.

  • Quantification: Detect using HRP-conjugated secondary antibodies and ECL reagent. Quantify the p52/p100 ratio via densitometry to determine the cellular EC50.

Data Presentation

The following tables summarize the expected quantitative profile of 7-BIH, demonstrating its superiority over early-generation scaffolds.

Table 1: Biochemical Kinase Profiling Note the high selectivity of 7-BIH for NIK over the canonical pathway kinases (IKKα/IKKβ).

CompoundNIK IC50 (nM)NIK Ki​ (nM)IKKα IC50 (nM)IKKβ IC50 (nM)
7-BIH 45 ± 518 ± 3>10,000>10,000
4H-isoquinoline-1,3-dione (Control)51,000N/A>100,000>100,000

Table 2: Cellular Efficacy and Viability in MM.1S Cells Therapeutic Index is calculated to ensure the reduction in p52 is due to target engagement, not generic cytotoxicity.

Compoundp52 Reduction EC50 (nM)Cell Viability CC50 (µM)Therapeutic Index (CC50/EC50)
7-BIH 120 ± 15>50>416
4H-isoquinoline-1,3-dione>50,000>100N/A

References

  • The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target Source: MDPI (Cancers) URL:[Link][3]

  • Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer Source: PMC - NIH (International Journal of Molecular Sciences) URL:[Link][1]

  • Functional interplay between NF-κB-inducing kinase and c-Abl kinases limits response to Aurora inhibitors in multiple myeloma Source: Haematologica URL:[Link][4]

  • NF-κB Inducing Kinase, a Central Signaling Component of the Non-Canonical Pathway of NF-κB, Contributes to Ovarian Cancer Progression Source: PLOS One URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(7-Bromoisoquinolin-1-YL)hydrazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for medicinal chemists and process scientists facing yield bottlenecks during the synthesis of 1-(7-bromoisoquinolin-1-yl)hydrazine.

The transformation of 1-chloro-7-bromoisoquinoline to its corresponding hydrazine derivative relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. While conceptually straightforward, practical execution often suffers from competing side reactions, incomplete conversion, and isolation losses. This guide provides field-proven, mechanistically grounded solutions to maximize your isolated yield.

Mechanistic Overview

Understanding the reaction pathway is critical for troubleshooting. The SNAr reaction proceeds via an anionic Meisenheimer complex. The stability of this intermediate and the relative nucleophilicity of the reagents dictate the final yield.

SNAr_Mechanism SM 1-Chloro-7-bromoisoquinoline (Electrophile) Complex Meisenheimer Complex (Anionic Transition State) SM->Complex + NH2NH2 (Rate Limiting) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Complex Product 1-(7-Bromoisoquinolin-1-yl)hydrazine (Target Product) Complex->Product - HCl (Fast) Byproduct Bis-substituted Dimer (Over-alkylation Byproduct) Product->Byproduct + SM (Side Reaction)

Nucleophilic aromatic substitution (SNAr) pathway and competing dimerization.

Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows a significant mass peak corresponding to exactly twice the molecular weight of my target minus two hydrogens. What is happening, and how do I stop it? A: You are observing the formation of the bis-substituted dimer, 1,2-bis(7-bromoisoquinolin-1-yl)hydrazine. Once your target product (1-(7-bromoisoquinolin-1-yl)hydrazine) forms, the terminal amine of the newly attached hydrazine group remains nucleophilic. If the local concentration of the starting 1-chloro-7-bromoisoquinoline is too high, the product will attack a second molecule of the starting material[1].

  • The Fix: Implement an "inverse addition" protocol. Dissolve your starting material in the reaction solvent and add it dropwise to a heavily stirred solution containing a large excess of hydrazine hydrate (10–15 equivalents). This ensures that the unreacted hydrazine always vastly outnumbers the mono-substituted product, outcompeting it for the electrophile.

Q2: I have been using methanol as my solvent at reflux, but my yields are capped at ~55-60%. Which solvent system provides the highest conversion rates? A: Protic solvents like methanol and ethanol are suboptimal for this specific transformation. Methanol promotes over-alkylation and can reduce overall yields by 15–20%[1]. Furthermore, the boiling point of methanol (65 °C) limits the thermal energy available to overcome the activation barrier of the SNAr rate-limiting step.

  • The Fix: Switch to a polar aprotic solvent, specifically N,N-Dimethylformamide (DMF). DMF maximizes hydrazination yields (often >90%) because it effectively solubilizes both the organic substrate and the aqueous hydrazine hydrate, while its high dielectric constant powerfully stabilizes the anionic Meisenheimer transition state[1][2].

Quantitative Solvent Optimization Data

Table 1: Impact of solvent and stoichiometry on the synthesis of 1-hydrazinylisoquinolines.

Solvent SystemTemperatureHydrazine EquivalentsConversionDimer FormationIsolated Yield
Methanol65 °C (Reflux)5.0 eq75%High (~18%)55%
Ethanol78 °C (Reflux)5.0 eq82%Moderate (~10%)65%
DMF90 °C10.0 eq>99%Trace (<2%)90%
NMP90 °C10.0 eq>99%Trace (<2%)88%

Q3: My reaction stalls at 80% conversion even in DMF at 90 °C. How can I drive it to completion? A: If conversion stalls despite optimal solvent and temperature, the issue is likely related to the degradation of hydrazine or the accumulation of HCl. Hydrazine hydrate slowly decomposes at elevated temperatures, and the SNAr reaction generates one equivalent of HCl, which protonates the remaining hydrazine, rendering it non-nucleophilic.

  • The Fix: Ensure your reaction flask is sealed under an inert atmosphere (N2 or Argon) to prevent oxidative degradation of the hydrazine. Additionally, adding a non-nucleophilic organic base (like N,N-Diisopropylethylamine, DIPEA, 1.5 eq) can act as an acid sponge, keeping the hydrazine in its active, free-base form.

Q4: The reaction works, but I lose a massive amount of product during the aqueous workup. How do I isolate the product efficiently? A: Hydrazinylisoquinolines are moderately polar and can exhibit partial water solubility, especially if the aqueous phase is slightly acidic due to the generated HCl. Liquid-liquid extraction (e.g., EtOAc/Water) often leads to poor partitioning and emulsion formation.

  • The Fix: Utilize a precipitation-based isolation. By pouring the hot DMF reaction mixture directly into a large volume of vigorously stirred ice-cold water (adjusted to pH 8-9 with saturated NaHCO3), the target compound will crash out as a solid. The excess hydrazine and DMF remain completely miscible in the aqueous phase.

Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and resolve low-yield outcomes in your SNAr workflows.

Troubleshooting_Tree Start Low Yield Detected (< 70%) Check1 Perform LC-MS Analysis of Crude Mixture Start->Check1 Issue1 High Dimer Formation (Mass = 2x Product) Check1->Issue1 Over-alkylation Issue2 Incomplete Conversion (High SM Remaining) Check1->Issue2 Stalled Reaction Issue3 Product Degradation (Complex Mixture/Tars) Check1->Issue3 Oxidative Loss Fix1 Increase NH2NH2 to 10-15 eq Utilize Reverse Addition Issue1->Fix1 Fix2 Switch to DMF Solvent Add DIPEA (1.5 eq) Issue2->Fix2 Fix3 Degas Solvents with N2 Avoid Acidic Workup Issue3->Fix3

Decision matrix for diagnosing and resolving low-yield synthesis outcomes.

Standard Operating Protocol (SOP): High-Yield Synthesis

This self-validating protocol is designed to mitigate dimerization and maximize the isolation of 1-(7-bromoisoquinolin-1-yl)hydrazine.

Materials Required:

  • 1-Chloro-7-bromoisoquinoline (1.0 eq, limiting reagent)

  • Hydrazine hydrate (64% hydrazine, 10.0 eq)

  • Anhydrous DMF (10 volumes relative to SM weight)

  • DIPEA (1.5 eq)

Step-by-Step Methodology:

  • Preparation of the Nucleophile Bath: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous DMF (5 volumes) and Hydrazine hydrate (10.0 eq). Add DIPEA (1.5 eq).

  • Degassing: Purge the solution with Nitrogen for 5 minutes. Attach a reflux condenser and heat the mixture to 90 °C using an oil bath or heating block.

  • Reverse Addition (Critical Step): In a separate vial, dissolve 1-chloro-7-bromoisoquinoline (1.0 eq) in the remaining anhydrous DMF (5 volumes). Using a syringe pump or addition funnel, add this solution dropwise to the hot hydrazine mixture over 30–45 minutes.

    • Causality: Slow addition ensures the electrophile is instantly consumed by the massive excess of hydrazine, preventing the newly formed product from acting as a competing nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at 90 °C for an additional 2 hours. Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting material peak is <1% by UV integration.

  • Precipitation Workup: Remove the flask from the heat source and allow it to cool to room temperature. Prepare a beaker containing ice-cold distilled water (30 volumes relative to SM weight) and 5 mL of saturated aqueous NaHCO3.

  • Isolation: Pour the crude DMF reaction mixture slowly into the vigorously stirred ice-water bath. A pale precipitate will immediately form. Stir for 30 minutes to ensure complete precipitation and to wash residual DMF from the solid lattice.

  • Filtration & Drying: Collect the solid via vacuum filtration using a Buchner funnel. Wash the filter cake with additional ice-cold water (2 x 10 volumes). Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure 1-(7-bromoisoquinolin-1-yl)hydrazine.

References
  • EvitaChem. 7-Chloro-1-hydrazinylisoquinoline (EVT-13817610) Synthesis and Technical Details. Retrieved from 1

  • EvitaChem. 6-Bromo-1-hydrazinylisoquinoline (EVT-13796347) Reactions and Technical Details. Retrieved from3

  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. Referenced via Heterocyclic Chemistry Overviews. Retrieved from 2

Sources

Technical Support Center: 1-(7-Bromoisoquinolin-1-YL)hydrazine Solution Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(7-Bromoisoquinolin-1-YL)hydrazine . Heteroaryl hydrazines are highly reactive and versatile building blocks in drug discovery, but their inherent nucleophilicity and redox potential make them notoriously unstable in solution.

This guide provides field-proven troubleshooting diagnostics, mechanistic explanations, and self-validating standard operating procedures (SOPs) to ensure the scientific integrity of your assays.

Section 1: Core Stability Mechanisms & Causality (FAQ)

Q1: Why does my 1-(7-Bromoisoquinolin-1-YL)hydrazine solution turn yellow or brown over time? A: This discoloration is the hallmark of metal-catalyzed autoxidation . Hydrazine derivatives are highly susceptible to oxidation by dissolved oxygen, a process that is dramatically accelerated by trace transition metals (particularly Cu²⁺ and Fe³⁺) leached from glassware or present in lower-grade solvents[1]. The causality is driven by the coordination of the hydrazine nitrogen to the metal center, followed by an inner-sphere electron transfer. This generates radical intermediates that eventually lead to dinitrogen elimination and the formation of des-hydrazino degradation products or dimers[1][2].

Q2: Why am I seeing unexpected mass shifts of +40 Da or +12 Da in my LC-MS analysis? A: These mass shifts indicate carbonyl condensation . The terminal nitrogen of the hydrazine moiety is a potent nucleophile. Even trace amounts of carbonyl impurities in your solvents will trigger a rapid condensation reaction to form a stable hydrazone[3].

  • +40 Da Shift: Indicates condensation with acetone (forming an acetone hydrazone). This usually occurs when glassware is washed with acetone and not properly dried, or when using lower-grade solvents[3].

  • +12 Da Shift: Indicates condensation with formaldehyde , a common trace impurity in aged methanol or PEG solutions.

Q3: Should I store and handle the compound as a free base or a hydrochloride (HCl) salt? A: You must strictly use the HCl salt for storage and stock solution preparation. Protonation of aryl and heteroaryl hydrazines occurs preferentially at the terminal primary amine nitrogen[4]. This protonation serves a dual protective function:

  • It ties up the lone pair, eliminating the nucleophilicity required to attack trace carbonyls.

  • It prevents the nitrogen from coordinating with transition metals, effectively blocking the initial electron transfer step required for autoxidation[1]. The free base will rapidly degrade at neutral or basic pH, while the protonated form remains indefinitely stable under controlled conditions[1][4].

Section 2: Troubleshooting Guide & Diagnostics

Use the following quantitative diagnostic table to identify and resolve specific degradation pathways observed in your workflows.

Diagnostic SymptomAnalytical ObservationPrimary CauseRecommended Action
Solution Discoloration Bathochromic shift in UV-Vis; loss of parent mass in LC-MS.Metal-catalyzed autoxidation[1].Degas solvents (N₂/Ar); add 0.1 mM EDTA to sequester trace metals[2].
+40 Da Mass Shift LC-MS peak at [M+41]⁺.Condensation with trace acetone[3].Eliminate acetone from glassware washing protocols; use LC-MS grade solvents.
+12 Da Mass Shift LC-MS peak at [M+13]⁺.Condensation with formaldehyde.Use fresh, high-purity methanol/acetonitrile; avoid aged solvent batches.
Rapid Degradation Half-life < 2 hours in assay buffer.Free base deprotonation at pH > 7[1].Maintain stock solutions in acidic media (0.1% Formic Acid); dilute into neutral assay buffers immediately before use.

Section 3: Visualizing the Degradation Pathways

The following diagram maps the two primary degradation pathways (Autoxidation and Condensation) that compromise the stability of 1-(7-Bromoisoquinolin-1-YL)hydrazine.

degradation A 1-(7-Bromoisoquinolin-1-YL)hydrazine (Intact) B1 Trace Metals (Cu2+, Fe3+) & Oxygen A->B1 Autoxidation C1 Trace Carbonyls (e.g., Acetone, Formaldehyde) A->C1 Solvent Impurities B2 Radical Intermediates & Dinitrogen Loss B1->B2 Electron Transfer B3 Oxidative Degradation (Des-hydrazino/Dimers) B2->B3 Decomposition C2 Condensation Reaction C1->C2 Nucleophilic Attack C3 Hydrazone Adducts (+40 Da / +12 Da in LC-MS) C2->C3 Water Elimination

Caption: Degradation pathways of 1-(7-Bromoisoquinolin-1-YL)hydrazine via oxidation and condensation.

Section 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system where degradation is mechanically prevented, follow this step-by-step methodology for preparing your stock solutions.

Protocol: Preparation of Stable Hydrazine Stock Solutions

Materials Required:

  • 1-(7-Bromoisoquinolin-1-YL)hydrazine hydrochloride salt.

  • LC-MS Grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

  • 0.1 M Ethylenediaminetetraacetic acid (EDTA) aqueous solution.

  • Inert gas source (Nitrogen or Argon).

  • Amber glass vials (acetone-free).

Step-by-Step Methodology:

  • Solvent Purification & Degassing: Begin with strictly LC-MS grade solvents to ensure the absence of trace carbonyls. Sparge the solvent with Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.

  • Chelator Addition: If preparing an aqueous/organic mixture, spike the solvent with EDTA to a final concentration of 0.1 mM. This sequesters catalytic metal ions (Cu²⁺, Fe³⁺) and halts autoxidation[2].

  • Acidification (Optional but Recommended): If the free base must be used, add 0.1% Formic Acid or 0.1 equivalent of HCl to the solvent prior to dissolution to force protonation of the terminal nitrogen[4].

  • Dissolution: Add the solvent to the pre-weighed 1-(7-Bromoisoquinolin-1-YL)hydrazine powder. Vortex gently until fully dissolved. Do not use heat or sonication, as thermal stress accelerates radical formation.

  • Aliquoting & Storage: Immediately divide the stock solution into single-use aliquots in amber glass vials to prevent photochemical degradation. Blanket the headspace of each vial with Argon before sealing. Store at -20°C to -80°C.

Workflow Visualization

workflow S1 Select High-Purity Solvent (LC-MS Grade, Carbonyl-Free) S2 Degas Solvent (N2/Ar Sparging for 15 min) S1->S2 S3 Add Chelator (e.g., 0.1 mM EDTA) S2->S3 S4 Dissolve Hydrazine HCl Salt (Maintain acidic pH) S3->S4 S5 Aliquot into Amber Vials (Protect from light) S4->S5 S6 Store at -20°C to -80°C (Under inert atmosphere) S5->S6

Caption: Step-by-step methodology for preparing stable heteroaryl hydrazine solutions.

Section 5: References

  • Site of Protonation of Alkyl- and Arylhydrazines Probed by 14N, 15N, and 13C NMR Relaxation and Quantum Chemical Calculations Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Decomposition of 1a in aerobic aqueous base (pH 10.5) followed at three... Source: ResearchGate URL:[Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples Source: SIELC Technologies URL:[Link]

Sources

Technical Support Center: 1-(7-Bromoisoquinolin-1-yl)hydrazine Troubleshooting & FAQ

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 1-(7-Bromoisoquinolin-1-yl)hydrazine is a critical bifunctional building block used primarily in the synthesis of fused heterocyclic systems, such as triazolo[3,4-a]isoquinolines and pyrazolo-isoquinolines. Due to the high nucleophilicity of the hydrazine moiety and the lability of the 7-bromo substituent under specific catalytic conditions, researchers frequently encounter complex byproduct profiles.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure high-fidelity synthesis and downstream application.

Visualizing the Problem Space

The following workflow maps the primary reaction to synthesize the target compound, alongside the divergent pathways that lead to the most common experimental byproducts.

G SM 1-Chloro-7-bromoisoquinoline (Starting Material) Product 1-(7-Bromoisoquinolin-1-yl)hydrazine (Target Compound) SM->Product Hydrazine Hydrate (SNAr Reaction) BP1 Hydrazone Derivative (+40 Da with Acetone) Product->BP1 Trace Ketones/Aldehydes (Glassware/Solvents) BP2 7-Bromoisoquinoline (Oxidative Deamination) Product->BP2 O2 / Alkali / Trace Metals (Air Exposure) BP3 1-Hydrazinoisoquinoline (Dehalogenation) Product->BP3 Pd Catalyst / Reductants (Cross-Coupling) BP4 Symmetric Azine Dimer (Dimerization) Product->BP4 High Temp / Oxidants (Thermal Stress)

Reaction pathways and common byproducts of 1-(7-Bromoisoquinolin-1-yl)hydrazine.

Quantitative Data: Byproduct Identification

Use the following table to rapidly diagnose impurities based on mass spectrometry (LC-MS/GC-MS) data.

ByproductStructural ChangeΔ Mass (m/z)Primary CausalityPrevention Strategy
Acetone Hydrazone Condensation with acetone+40 DaTrace acetone in glassware/solventsStrict avoidance of ketone solvents; use cold water/EtOH washes.
7-Bromoisoquinoline Loss of hydrazine group-30 DaOxidative deamination via O2/alkaliDegas solvents; store under Argon; avoid basic aqueous workups.
1-Hydrazinoisoquinoline Loss of 7-bromo group-78 DaPd-catalyzed or reductive cleavageAvoid forcing reductive conditions; use orthogonal cross-coupling strategies.
Symmetric Azine Dimerization+205 DaThermal stress or trace oxidantsMaintain drying temps < 30 °C; avoid prolonged heating in solution.
1-Chloro-7-bromoisoquinoline Unreacted starting material+4 DaProduct precipitation/inhibitionUse co-solvents (e.g., Dioxane) and >3.0 eq hydrazine hydrate.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major impurity with a mass shift of +40 Da relative to the target hydrazine. What is this, and how do I eliminate it?

A1: Acetone Hydrazone Formation.

  • Causality : The terminal nitrogen of 1-(7-bromoisoquinolin-1-yl)hydrazine is highly nucleophilic. If glassware is washed with acetone and not thoroughly dried, or if technical-grade solvents containing trace carbonyls are used, the hydrazine rapidly condenses to form an isopropylidene hydrazone (mass shift of +40 Da from the +C3H4 addition). This azine-hydrazone equilibrium is a well-documented phenomenon in isoquinolyl-1-hydrazine derivatives[1].

  • Self-Validating Protocol (Carbonyl-Free Isolation) :

    • Reaction Execution : Perform the SNAr reaction of 1-chloro-7-bromoisoquinoline with hydrazine hydrate in strictly analytical-grade ethanol or propanol[2].

    • Quench & Precipitation : Crash out the product using ice-cold, ultra-pure water (Milli-Q).

    • Filtration & Washing : Wash the filter cake only with cold water and cold ethanol. Never use acetone during the washing or drying phases of the fritted funnel.

    • Validation : Run an immediate LC-MS of the wet cake. If the +40 Da peak is absent, proceed to vacuum drying (no heat, < 30 °C) to prevent thermally induced dimerization.

Q2: During the cyclization step to form the triazole, I am losing the bromine atom (yielding the des-bromo product). Why is this happening?

A2: Reductive Dehalogenation.

  • Causality : The 7-bromo position is susceptible to oxidative addition or reductive cleavage. If your cyclization utilizes formic acid under forcing conditions with trace metal impurities, or if you are attempting a one-pot Pd-catalyzed cross-coupling, the hydrazine moiety can act as a reducing agent (releasing N2), or the Pd catalyst can prematurely cleave the C-Br bond[3].

  • Self-Validating Protocol (Orthogonal Deprotection/Cyclization) :

    • Reagent Prep : Use anhydrous triethyl orthoformate (TEOF) rather than formic acid to avoid acidic reductive pathways.

    • Cyclization : Suspend 1-(7-bromoisoquinolin-1-yl)hydrazine in TEOF and heat to 90 °C under an argon atmosphere.

    • Monitoring : Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 1:1). The cyclization to 7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline should be complete within 2-4 hours without dehalogenation[4].

    • Validation : Check the isotopic splitting pattern on MS. The presence of the classic 1:1 doublet (M / M+2) confirms the bromine is retained.

Q3: I am observing a significant amount of 7-bromoisoquinoline (loss of the entire hydrazine group). Is my starting material degrading?

A3: Oxidative Deamination.

  • Causality : Aryl hydrazines are sensitive to oxygen, especially in alkaline media. Exposure to O2 in the presence of base or trace transition metals (like Cu or Fe) leads to the oxidation of the hydrazine to a diazonium intermediate, which subsequently loses N2 and captures a hydrogen atom from the solvent, yielding the des-hydrazino 7-bromoisoquinoline[5].

  • Self-Validating Protocol (Anaerobic Handling) :

    • Degassing : Sparge all reaction solvents (EtOH, water) with Argon for 15 minutes prior to adding the hydrazine hydrate.

    • Reaction : Conduct the SNAr substitution under a positive pressure of Argon.

    • Storage : Store the isolated 1-(7-bromoisoquinolin-1-yl)hydrazine in amber vials, backfilled with Argon, at -20 °C.

    • Validation : Dissolve a small aliquot in ambient-exposed alkaline ethanol for 24 hours. You should observe the deliberate formation of 7-bromoisoquinoline, validating that oxygen/alkali is the degradation trigger.

Q4: My product is contaminated with unreacted 1-chloro-7-bromoisoquinoline. Adding more hydrazine doesn't seem to push the reaction to completion.

A4: Incomplete SNAr due to Product Inhibition or Poor Solubility.

  • Causality : As the 1-(7-bromoisoquinolin-1-yl)hydrazine forms, it can precipitate out of solution, coating the unreacted 1-chloro-7-bromoisoquinoline and preventing further reaction. Additionally, the hydrohalide salt of the hydrazine can buffer the system, reducing the nucleophilicity of the remaining hydrazine hydrate[6].

  • Self-Validating Protocol (Homogeneous SNAr) :

    • Solvent Selection : Switch from pure ethanol to a 1:1 mixture of Ethanol/1,4-Dioxane to maintain solubility of both the starting material and the product at reflux.

    • Stoichiometry : Use a minimum of 3.0 to 5.0 equivalents of hydrazine hydrate. The excess acts as both nucleophile and acid scavenger.

    • Heating : Reflux at 95 °C for 4-6 hours.

    • Validation : Quench a 50 µL aliquot into 1 mL of water, extract with EtOAc, and run GC-MS. The disappearance of the 1-chloro-7-bromoisoquinoline (+4 Da relative to target) peak validates complete conversion.

References

  • Title : The Pennsylvania State University - Electronic Theses for Schreyer Honors College (Isoquinolyl-1-hydrazone derivatives) Source : psu.edu URL : 1

  • Title : Synthesis of new biologically active triazolo, tetrazolo and coumarinoyl derivatives of isocoumarins Source : acgpubs.org URL : 2

  • Title : Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes Source : beilstein-journals.org URL :3

  • Title : 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline Source : benchchem.com URL : 4

  • Title : "1-hydrazinoisoquinoline" reactions Source : rsc.org URL : 5

  • Title : Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes Source : researchgate.net URL : 6

Sources

Technical Support Center: Isoquinoline Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoquinoline Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, intractable tar formations, and regioselectivity issues when constructing isoquinoline scaffolds. Standard textbook protocols often fail because they list steps without explaining the causality behind the chemistry.

This guide is designed differently. Here, we treat every reaction as a self-validating system. By understanding the mechanistic "why" and implementing mandatory analytical checkpoints, you can troubleshoot failures before they ruin your entire batch.

Core Synthesis Workflows & Self-Validating Protocols

The Bischler-Napieralski Cyclodehydration

The Bischler-Napieralski reaction cyclizes β-arylethylamides into 3,4-dihydroisoquinolines[1]. Traditional methods rely on harsh refluxing conditions with POCl₃ or P₂O₅, which frequently cause thermal degradation[2]. The modern, milder approach utilizes triflic anhydride (Tf₂O) to generate a highly reactive intermediate at low temperatures[2].

BN_Mechanism A β-arylethylamide (Starting Material) B Imidoyl Electrophile (Nitrilium Ion) A->B Dehydrating Agent (e.g., POCl3, Tf2O) C 3,4-Dihydroisoquinoline (Cyclized Intermediate) B->C Intramolecular Electrophilic Attack E Retro-Ritter Fragmentation (Styrene Byproduct) B->E Competing Pathway (High Temp) D Isoquinoline (Aromatized Product) C->D Oxidation (e.g., Pd/C)

Mechanistic pathway of the Bischler-Napieralski reaction including the retro-Ritter side reaction.

Self-Validating Protocol (Movassaghi Modification):

  • Step 1: Electrophilic Activation

    • Action: Dissolve the β-arylethylamide (1.0 eq) in anhydrous CH₂Cl₂. Cool to -20°C. Add 2-chloropyridine (2.0 eq), followed by dropwise addition of Tf₂O (1.25 eq)[2].

    • Causality: Tf₂O is exceptionally electrophilic, allowing the formation of the reactive nitrilium ion at sub-zero temperatures. 2-chloropyridine is chosen specifically because it is basic enough to sponge protons but sterically hindered enough (non-nucleophilic) to avoid quenching the electrophile[2].

    • Validation Checkpoint: Before allowing the reaction to warm, quench a 10 µL aliquot in saturated NaHCO₃ and analyze via TLC/LC-MS. You must observe complete consumption of the starting amide. If unreacted amide remains, the system is not fully activated; do not proceed to cyclization.

  • Step 2: Cyclization & Aromatization

    • Action: Warm the mixture to room temperature to allow intramolecular electrophilic attack. Once complete, aromatize the resulting 3,4-dihydroisoquinoline using an oxidant like DDQ or Pd/C[1].

The Pictet-Spengler Condensation

This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline (THIQ)[3]. It is widely used in alkaloid total synthesis[4].

Self-Validating Protocol:

  • Step 1: Imine Formation

    • Action: Combine the amine and aldehyde in anhydrous toluene over 4Å molecular sieves at room temperature.

    • Causality: The Pictet-Spengler reaction is highly sensitive to water[4]. Removing water drives the equilibrium completely toward the imine. Adding acid prematurely to a mixture containing free aldehyde and amine leads to complex polymerization.

    • Validation Checkpoint: Analyze an aliquot via IR spectroscopy or ¹H NMR. Confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) or proton (~10 ppm). Do not introduce the acid catalyst until imine formation is 100% complete.

  • Step 2: Acid-Catalyzed Cyclization

    • Action: Add a Brønsted acid (e.g., TFA) or Lewis acid (e.g., BF₃·OEt₂) and heat to 80°C[5].

    • Validation Checkpoint: Monitor the cyclization via LC-MS. The mass will remain the same as the protonated imine, but the retention time will shift significantly as the polar imine cyclizes into the more lipophilic THIQ.

The Pomeranz-Fritsch Reaction

This method constructs isoquinolines via the acid-mediated cyclization of benzalaminoacetals[6].

Self-Validating Protocol:

  • Step 1: Schiff Base Condensation

    • Action: Reflux benzaldehyde and 2,2-diethoxyethylamine in toluene using a Dean-Stark apparatus[6].

    • Causality: Similar to the Pictet-Spengler, this is an equilibrium process. The Dean-Stark trap physically removes water, preventing the Schiff base from hydrolyzing back into starting materials when exposed to the harsh acidic conditions of the next step[6].

    • Validation Checkpoint: Monitor the water volume in the trap. Proceed only when the theoretical volume of water is collected.

  • Step 2: Acidic Cyclization

    • Action: Slowly add the isolated Schiff base to concentrated H₂SO₄ at 0°C, then warm to room temperature[6].

    • Causality: The strong acid protonates the acetal, eliminating ethanol to generate a highly reactive oxocarbenium ion that undergoes electrophilic aromatic substitution[7].

Quantitative Comparison of Synthesis Parameters

To select the optimal synthetic route for your target molecule, consult the comparative parameters below, which summarize average yields and primary failure modes across the three major methodologies[8].

ParameterBischler-NapieralskiPictet-SpenglerPomeranz-Fritsch
Primary Substrates β-Arylethylamidesβ-Arylethylamines + AldehydesBenzalaminoacetals
Typical Catalysts/Reagents POCl₃, P₂O₅, Tf₂OTFA, BF₃·OEt₂, HClConc. H₂SO₄, Polyphosphoric acid
Intermediate Species Nitrilium / Imidoyl ionIminium ionOxocarbenium ion
Initial Product 3,4-DihydroisoquinolineTetrahydroisoquinolineIsoquinoline
Average Yield Range 60–85%70–95%30–60% (Highly variable)
Primary Failure Mode Thermal degradation (Tar)Poor regioselectivityImine hydrolysis / Polymerization

Frequently Asked Questions & Troubleshooting Logic

Troubleshooting_Logic Start Issue: Low Isoquinoline Yield Check1 LC-MS / NMR Analysis of Crude Start->Check1 PathA Unreacted Starting Material Check1->PathA PathB Tarry Polymeric Mixture Check1->PathB PathC Styrene Byproducts Check1->PathC FixA Increase Electrophilicity (Switch POCl3 to Tf2O/2-Cl-Pyr) PathA->FixA FixB Lower Temperature & Increase Solvent Dilution PathB->FixB FixC Avoid Prolonged Heating; Use Nitrile Solvent PathC->FixC

Diagnostic logic tree for troubleshooting low yields in isoquinoline synthesis workflows.

Q1: My Bischler-Napieralski reaction yields a thick, unmanageable tar instead of the expected product. How can I salvage this? A1: Tar formation is the hallmark of thermal decomposition and polymerization[2]. This typically occurs when using harsh dehydrating agents (like POCl₃ or P₂O₅) at reflux for prolonged periods.

  • Causality: High temperatures provide the activation energy not just for the desired cyclization, but for intermolecular cross-linking of the highly reactive nitrilium intermediates.

  • Solution: Abandon the high-temperature POCl₃ protocol. Switch to the Tf₂O/2-chloropyridine system at -20°C[2]. The increased electrophilicity of the triflate intermediate allows cyclization to occur at temperatures where polymerization is kinetically frozen.

Q2: I am observing significant styrene byproducts during my Bischler-Napieralski synthesis. What is the mechanism behind this? A2: You are observing the retro-Ritter reaction[9].

  • Causality: The nitrilium ion intermediate can fragment into a styrene derivative and a nitrile molecule. This side reaction is thermodynamically driven if the resulting styrene is highly conjugated[9].

  • Solution: Le Chatelier's principle is your best tool here. Run the reaction using the corresponding nitrile (e.g., acetonitrile) as the solvent. Flooding the system with the byproduct shifts the equilibrium back toward the nitrilium ion, suppressing the fragmentation[9].

Q3: In the Pomeranz-Fritsch reaction, my yields are consistently below 20%. What is the critical failure point? A3: The most common failure point is premature exposure to the acid catalyst before the Schiff base is fully formed and dried[6].

  • Causality: If residual water remains from the condensation step, the addition of concentrated sulfuric acid will immediately hydrolyze the imine back to benzaldehyde and the aminoacetal. These free components will then rapidly degrade and polymerize in the strong acid[6].

  • Solution: Implement the Dean-Stark trap as outlined in our self-validating protocol. If yields remain low, consider the Schlittler-Müller modification, which uses a substituted benzylamine and glyoxal hemiacetal. This variant often provides superior yields due to more stable intermediates[10].

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Technical Support Center: Handling, Stability, and Troubleshooting for 1-(7-Bromoisoquinolin-1-YL)hydrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-(7-Bromoisoquinolin-1-YL)hydrazine .

Heteroarylhydrazines are highly reactive, ambident nucleophiles. While this makes them exceptional building blocks for cross-coupling and heterocyclic synthesis, it also renders them highly vulnerable to oxidative degradation, carbonyl condensation, and base-catalyzed decomposition. This guide provides mechanistically grounded, self-validating protocols to ensure the scientific integrity of your workflows.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why does my 1-(7-Bromoisoquinolin-1-YL)hydrazine solution rapidly turn dark brown or orange upon exposure to air? A1: This discoloration is the visual hallmark of oxidative degradation. Arylhydrazines are highly susceptible to aerobic oxidation, forming unstable [1]. These diazenes rapidly decompose via the extrusion of nitrogen gas (N₂) to generate highly reactive aryl radicals[2]. The radicals subsequently dimerize or react with the solvent, leading to complex, dark-colored polymeric mixtures or azoarenes[3].

  • Root Cause: Presence of molecular oxygen (O₂) and trace transition metals (e.g., Cu, Fe) which act as single-electron transfer catalysts[4].

  • Solution: Always handle the compound under a strict inert atmosphere and use rigorously degassed solvents.

Q2: I observed unexpected mass peaks corresponding to M+26 or M+40 in my LC-MS analysis. What happened? A2: You are observing hydrazone formation. The primary amine of the hydrazine moiety is a potent nucleophile that readily condenses with trace carbonyl compounds present in the environment or solvent[2]. For example, an M+40 peak often corresponds to condensation with acetone (commonly used for glassware cleaning), while M+26 indicates a reaction with acetaldehyde.

  • Root Cause: Contamination from carbonyl-containing solvents or inadequate glassware drying.

  • Solution: Avoid acetone for cleaning any glassware that will contact the compound. Use anhydrous, carbonyl-free solvents and bake glassware at 120°C prior to use.

Q3: Does the choice of base in my reaction affect the stability of the hydrazine? A3: Yes, significantly. Base catalysis is a primary driver for the [2]. Deprotonation of the hydrazine increases its electron density, lowering the oxidation potential and drastically accelerating the formation of diazenes and subsequent azoarenes[3].

  • Root Cause: Premature exposure to base in the presence of trace oxygen.

  • Solution: If your protocol requires a base, add it as the absolute final step after the system has been thoroughly degassed and purged with Argon.

Part 2: Mechanistic Visualizations

Pathway A 1-(7-Bromoisoquinolin-1-yl)hydrazine (Stable under Inert Gas) B O2 / Trace Metals (Oxidative Stress) A->B C Diazene Intermediate (Ar-N=NH) B->C D N2 Extrusion (Gas Evolution) C->D E Aryl Radical (Ar•) D->E F Degradation Products (Dimers, Azoarenes) E->F

Oxidative degradation pathway of arylhydrazines via diazene intermediates.

Workflow Start Observe Discoloration or Purity Loss? CheckO2 Check Inert Atmosphere (Argon Blanket) Start->CheckO2 Yes Success Stable Compound Recovered Start->Success No CheckSolvent Check Solvents for Carbonyls/Peroxides CheckO2->CheckSolvent O2 Excluded Action1 Degas Solvents (Freeze-Pump-Thaw) CheckO2->Action1 O2 Present Action2 Use Fresh, Anhydrous, Carbonyl-Free Solvents CheckSolvent->Action2 Contaminants Found Action1->Success Action2->Success

Step-by-step troubleshooting workflow for mitigating arylhydrazine degradation.

Part 3: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the kinetic impact of various degradation vectors on 1-(7-Bromoisoquinolin-1-YL)hydrazine.

Degradation VectorPrimary MechanismKinetic Impact / Half-LifePreventive Measure
Molecular Oxygen (O₂) Aerobic oxidation to diazene, N₂ extrusion[2]Rapid (t½ < 2 hours in aerated solution)Argon blanket, Freeze-Pump-Thaw degassing
Trace Carbonyls Condensation to hydrazone[2]Moderate (t½ ~ 12 hours in technical acetone)Avoid acetone/aldehydes; use anhydrous solvents
Base Catalysis Deprotonation lowers oxidation potential[1]Very Rapid (t½ < 30 mins in aerobic + base)Add base last under strict inert atmosphere
UV/Vis Light Homolytic cleavage of C-Br or N-N bond[5]Slow (t½ > 48 hours under ambient light)Amber glassware, foil wrapping

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not simply follow steps; build validation into your workflow.

Protocol 1: Inert Aliquoting and Long-Term Storage
  • Step 1: Preparation. Bake all amber storage vials at 120°C for 4 hours to eliminate surface moisture and trace volatile carbonyls. Transfer directly to a nitrogen-filled glovebox.

  • Step 2: Solvent Degassing. If preparing a stock solution, use an anhydrous, inhibitor-free solvent (e.g., Acetonitrile). Degas via three cycles of the Freeze-Pump-Thaw method to completely remove dissolved O₂.

  • Step 3: Aliquoting. Dissolve the 1-(7-Bromoisoquinolin-1-YL)hydrazine and add exactly 0.1 equivalents of as an internal quantitative NMR (qNMR) standard[1]. Aliquot into the baked amber vials.

  • Step 4: Sealing & Storage. Seal with PTFE-lined caps. Store at -80°C.

  • Self-Validation Check: Before utilizing a stored aliquot for a critical experiment, take a 50 µL sample for ¹H-NMR. Compare the integration of the hydrazine N-H protons against the dimethyl terephthalate singlet (δ = 8.10 ppm)[1]. A deviation of >5% indicates that the stock has degraded and should be discarded.

Protocol 2: Metal-Free Reaction Setup
  • Step 1: Vessel Passivation. Wash reaction vessels with a 0.1 M EDTA solution to chelate trace transition metals (Cu, Fe) that catalyze single-electron transfer oxidation[4]. Follow by rinsing with LC-MS grade water and baking dry.

  • Step 2: Atmosphere Exchange. Attach the vessel to a Schlenk line. Perform three vacuum/Argon cycles. Causality Note: Argon is significantly heavier than N₂ and provides a superior protective blanket when the flask is temporarily opened to add solid reagents.

  • Step 3: Reagent Addition. Add the hydrazine and your electrophile under a positive Argon flow.

  • Step 4: Base Addition (Critical). If the reaction requires a base (e.g., K₂CO₃ or DABCO), add it only after the solvent has been fully degassed[2]. Base-catalyzed deprotonation drastically accelerates aerobic oxidation, so the system must be oxygen-free before the base is introduced[1].

References

  • Dai, P., et al. (2020). The base-induced regioselective radical arylation of 3-aminochromone with aryl hydrazine. Organic & Biomolecular Chemistry. URL:[Link]

  • Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions. ResearchGate. URL: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. URL: [Link]

  • Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. Organic Letters (ACS Publications). URL:[Link]

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Technical Support Center: 7-Bromoisoquinoline Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 7-Bromoisoquinoline is a highly versatile and essential building block in pharmaceutical development and materials science[1]. However, its chemical architecture—combining a reactive aryl bromide with a strongly coordinating, highly electrophilic nitrogen heterocycle—introduces significant complexity during transition-metal-catalyzed cross-couplings.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize reactions involving 7-bromoisoquinoline.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing significant protodehalogenation (reduction to isoquinoline) instead of my desired cross-coupled product? A1: Protodehalogenation is a dominant side reaction when coupling electron-deficient heteroaryl halides. The primary mechanism involves the formation of a palladium-hydride (Pd-H) intermediate[2]. This typically occurs when the Pd(II) complex reacts with basic solvents (like DMF), trace water, or alkoxide bases, followed by reductive elimination to yield the dehalogenated arene[2]. Reactions run in highly basic DMF or dioxane are particularly susceptible to this pathway[3].

  • Causality & Solution: Switch to a non-polar solvent like toluene and utilize sterically bulky ligands (e.g., XPhos or dppf). Bulky ligands accelerate the desired transmetalation and reductive elimination steps, kinetically outcompeting the β-hydride elimination pathway that leads to Pd-H formation.

Q2: My reaction stalls at 30% conversion, and a fine black precipitate forms in the flask. What is happening? A2: The black precipitate is "palladium black," indicating severe catalyst deactivation and aggregation[4]. The strongly coordinating nitrogen atom in the isoquinoline ring acts as a competitive ligand, displacing your phosphine ligands and poisoning the active Pd(0) or Pd(II) species[5]. Once the metal is stripped of its stabilizing ligands, it aggregates into inactive palladium black[4].

  • Causality & Solution: Pre-form your active catalyst complex before adding the 7-bromoisoquinoline. Employ highly coordinating, sterically demanding bidentate or Buchwald-type ligands to physically block the isoquinoline nitrogen from accessing the metal center.

Q3: I am observing a byproduct that has incorporated my nucleophile, but the C7-bromine is still intact. How is this possible? A3: You are likely observing nucleophilic attack at the C1 position of the isoquinoline ring. The intrinsic electrophilicity of C1 in isoquinolines is exceptionally high due to the polarization of the C=N bond[6]. In the presence of strong nucleophiles (e.g., organolithiums, Grignards, or certain amines), direct Chichibabin-type addition or SN​Ar at C1 can outcompete the oxidative addition of the C7-Br bond[6].

  • Causality & Solution: Modulate the nucleophilicity of your coupling partner (e.g., switch from a Grignard reagent to an organozinc/Negishi coupling) or lower the reaction temperature to favor the lower-activation-energy oxidative addition at C7.

Section 2: Troubleshooting Logic & Mechanistic Pathways

TroubleshootingLogic N1 Analyze Crude Mixture (GC-MS / NMR) N2 Pd Black Precipitate? N1->N2 N3 Protodehalogenation >10%? N2->N3 No A1 N-Coordination Poisoning Use Bulky Ligand (XPhos) N2->A1 Yes N4 C1-Nucleophilic Attack? N3->N4 No A2 Pd-H Species Formation Change Solvent to Toluene N3->A2 Yes A3 High C1 Electrophilicity Reduce Temp / Base Strength N4->A3 Yes Success Optimal Cross-Coupling Proceed to Purification N4->Success No

Troubleshooting logic for 7-bromoisoquinoline cross-coupling side reactions.

Mechanism Pd0 Pd(0)L_n Catalyst OA Oxidative Addition (7-Bromoisoquinoline) Pd0->OA PdII Ar-Pd(II)-Br Intermediate OA->PdII TM Transmetalation (Desired) PdII->TM Organometallic Reagent Side1 Base/Solvent Interaction (Trace H2O / Alcohols) PdII->Side1 Competing Pathway RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product 7-Substituted Isoquinoline RE->Product PdH Ar-Pd(II)-H Species Side1->PdH SideRE Reductive Elimination PdH->SideRE SideRE->Pd0 Regeneration Dehal Isoquinoline (Protodehalogenation) SideRE->Dehal

Catalytic cycle contrasting desired cross-coupling with the protodehalogenation pathway.

Section 3: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and side-reaction prevalence during the Suzuki-Miyaura coupling of 7-bromoisoquinoline.

Solvent / Base SystemLigand Steric BulkDesired Cross-Coupling Yield (%)Protodehalogenation (%)Catalyst Aggregation
DMF / K₂CO₃ (100 °C)Low (PPh₃)35%45%High (Pd Black)
Dioxane / Cs₂CO₃Low (PPh₃)50%30%Moderate
Toluene / K₃PO₄High (dppf)85%<5%Low
Toluene-H₂O / K₃PO₄Very High (XPhos)>95%Not DetectedNone

Note: Data synthesized from established optimization principles for nitrogenous heterocycles and documented solvent effects[2][3].

Section 4: Self-Validating Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 7-Bromoisoquinoline

This protocol is engineered to suppress both protodehalogenation and N-coordination catalyst poisoning through strategic order-of-addition and phase separation.

  • Step 1: Catalyst Pre-activation. In an oven-dried, argon-purged Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Add 2 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing the palladium source with a highly bulky, electron-rich ligand (XPhos) before introducing the basic nitrogen of 7-bromoisoquinoline ensures the active Pd(0)L₂ species is fully formed. This prevents premature N-coordination that leads to catalyst aggregation[4].

    • Self-Validation: The solution must transition from deep purple/red (dba complex) to a clear yellow/orange, confirming the generation of the active Pd(0)-XPhos species.

  • Step 2: Substrate Addition. Add 7-bromoisoquinoline (1.0 equiv) and the aryl boronic acid (1.2 equiv) to the active catalyst solution.

  • Step 3: Biphasic Base Introduction. Add a degassed aqueous solution of K₃PO₄ (2.0 equiv, 1M). Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm).

    • Causality: Using a biphasic Toluene/H₂O system isolates the inorganic base in the aqueous layer. This minimizes the concentration of dissolved hydroxide/alkoxide in the organic layer, drastically reducing the formation of Pd-H species and subsequent protodehalogenation[2].

  • Step 4: In-Process Monitoring (Self-Validation Checkpoint). After 2 hours, withdraw a 10 µL aliquot from the organic layer and analyze via GC-MS.

    • Validation Logic: Look for the molecular ion of the desired product. Crucially, check for m/z 129 (isoquinoline). If the m/z 129 peak exceeds 5% relative area, the rate of β-hydride elimination is too high. Corrective Action: Immediately reduce the reaction temperature by 10 °C to thermodynamically favor transmetalation over off-cycle decomposition.

Protocol 2: Diagnostic Test for Catalyst Poisoning

If your reactions consistently stall, use this self-validating test to confirm N-coordination poisoning versus reagent impurity.

  • Step 1: Baseline vs. Masked Reaction. Set up two parallel reactions under your standard conditions.

    • Vessel A (Baseline): Standard 7-bromoisoquinoline.

    • Vessel B (Masked): Pre-treat 7-bromoisoquinoline with 1.05 equiv of BF₃·OEt₂ or a mild Lewis acid to temporarily mask the basic nitrogen, forming an in-situ Lewis acid-base adduct.

  • Step 2: Execution & Analysis. Run both reactions for 4 hours and analyze conversion via HPLC.

    • Causality & Validation: If Vessel B reaches >90% conversion while Vessel A stalls at <30% with visible palladium black, you have definitively diagnosed N-coordination poisoning[5]. The Lewis acid prevents the isoquinoline nitrogen from binding to the palladium center. You must then switch to a more sterically demanding ligand (e.g., BrettPhos or XPhos) that physically blocks the nitrogen from accessing the metal center in future unmasked runs.

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Validation & Comparative

comparing 1-(7-Bromoisoquinolin-1-YL)hydrazine to other isoquinoline inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1-(7-Bromoisoquinolin-1-YL)hydrazine and Classical Isoquinoline Inhibitors: Scaffolds, Scavengers, and Kinase Targeting

Executive Summary

The isoquinoline pharmacophore is a cornerstone of modern medicinal chemistry, prominently featured in a wide array of kinase and protease inhibitors. While classical isoquinoline derivatives like Fasudil are deployed as direct, ATP-competitive kinase inhibitors, functionalized analogs such as 1-(7-Bromoisoquinolin-1-YL)hydrazine (also known as 7-bromo-1-hydrazinylisoquinoline) present a radically different pharmacological profile.

This guide objectively compares the mechanistic utility, performance metrics, and experimental validation of 1-(7-Bromoisoquinolin-1-YL)hydrazine against traditional isoquinoline inhibitors. Rather than acting as a standalone kinase inhibitor, the hydrazine derivative serves a dual purpose: it acts directly as a potent covalent scavenger of toxic electrophiles, and it functions as a privileged synthetic intermediate for constructing advanced allosteric inhibitors.

Mechanistic Divergence: Direct Inhibition vs. Electrophile Scavenging

Classical Isoquinolines (e.g., Fasudil): Traditional isoquinoline inhibitors exert their primary pharmacological effects by competitively binding to the ATP-binding pocket of Rho-associated protein kinases (ROCK1 and ROCK2)[1]. The nitrogen atom within the isoquinoline ring forms critical hydrogen bonds with the kinase hinge region, thereby blocking the phosphorylation cascades responsible for actin cytoskeleton regulation, smooth muscle contraction, and neurovascular damage[1].

1-(7-Bromoisoquinolin-1-YL)hydrazine: This compound operates through two distinct, non-ATP-competitive modalities:

  • Direct Electrophile Scavenging: The terminal nitrogen of the hydrazine moiety is a highly potent nucleophile. It rapidly reacts with and covalently neutralizes reactive carbonyl species (RCS) such as acrolein[2]. Acrolein accumulation is a primary driver of oxidative stress in conditions like smoke inhalation injury and diabetic retinopathy. By scavenging these toxic electrophiles, hydrazino-isoquinolines prevent the formation of deleterious protein adducts (e.g., FDP-lysine) and rescue cellular viability[2].

  • Privileged Synthetic Scaffold: The 7-bromo substitution provides a versatile handle for palladium-catalyzed cross-coupling, while the hydrazine group readily undergoes cyclization with one-carbon synthons (like formic acid) to yield 7-bromo-[1,2,4]triazolo[3,4-a]isoquinolines[3]. These fused tricyclic systems are potent, allosteric inhibitors of the MALT1 paracaspase, a critical therapeutic target in diffuse large B-cell lymphoma (DLBCL)[4].

MOA cluster_0 Classical Isoquinoline (Fasudil) cluster_1 1-(7-Bromoisoquinolin-1-YL)hydrazine Fasudil Fasudil ROCK ROCK1/2 Kinase (ATP Pocket) Fasudil->ROCK Competitive Inhibition Actin Actin Cytoskeleton Regulation ROCK->Actin Decreased Phosphorylation Hydrazine 1-(7-Bromo...)-hydrazine Acrolein Reactive Carbonyls (e.g., Acrolein) Hydrazine->Acrolein Covalent Scavenging Synthesis Triazoloisoquinoline Derivatives Hydrazine->Synthesis Cyclization (Synthetic Handle) Rescue Cellular Rescue & Reduced Toxicity Acrolein->Rescue Neutralization MALT1 MALT1 Protease Inhibition Synthesis->MALT1 Allosteric Binding

Caption: Mechanistic pathways comparing direct ROCK inhibition vs. electrophile scavenging and scaffold utility.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must compare them across their respective functional domains. The table below summarizes the physicochemical properties and primary biological activities of 1-(7-Bromoisoquinolin-1-YL)hydrazine, Fasudil, and a representative MALT1 inhibitor derived from the hydrazine scaffold.

CompoundMolecular WeightPrimary Target / FunctionIC50 / Effective Conc.Mechanism of Action
1-(7-Bromoisoquinolin-1-YL)hydrazine 238.09 g/mol Reactive Carbonyls (Acrolein)10 - 50 µM (Cellular Rescue)Covalent nucleophilic scavenging via the hydrazine moiety[2].
Fasudil (HA-1077) 327.8 Da (HCl salt)ROCK1 / ROCK2 Kinases0.33 µM (ROCK1) / 0.16 µM (ROCK2)Reversible, ATP-competitive inhibition at the kinase hinge region[1].
Triazoloisoquinoline Derivative ~350 - 450 g/mol MALT1 Paracaspase≤ 0.2 µMAllosteric binding to the MALT1 protease domain[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the underlying causality to explain why the experimental choice is made, ensuring researchers can troubleshoot and adapt the workflow.

Protocol A: Acrolein Scavenging & Cellular Rescue Assay (Evaluating 1-(7-Bromoisoquinolin-1-YL)hydrazine)

Purpose: To quantify the ability of the hydrazine compound to covalently neutralize acrolein and rescue cells from electrophilic toxicity.

  • Cell Seeding & Equilibration: Seed Müller glial cells (or equivalent acrolein-sensitive line) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours. Causality: Ensuring cells are fully adhered and in the log-growth phase prevents baseline apoptosis from confounding the toxicity readout.

  • Compound Pre-incubation: Treat cells with varying concentrations of 1-(7-Bromoisoquinolin-1-YL)hydrazine (1 µM to 100 µM) for 1 hour. Causality: Pre-incubation allows the compound to permeate the intracellular space, ensuring the scavenger is present before the rapid influx of the toxic electrophile.

  • Electrophile Challenge: Spike the wells with a predetermined LC80 dose of acrolein (typically 25-50 µM). Include a vehicle control (no acrolein) and a positive toxicity control (acrolein + vehicle). Causality: Using an LC80 (Lethal Concentration 80%) rather than LC100 provides a dynamic assay window to observe both partial and complete cellular rescue.

  • Viability Readout (MTT/CellTiter-Glo): After 24 hours, assess cell viability using an ATP-dependent luminescent assay (CellTiter-Glo). Causality: ATP quantification is directly proportional to the number of metabolically active cells and is less susceptible to chemical interference from the hydrazine compound than colorimetric redox assays (like MTT).

Workflow Start Seed Cells (e.g., Müller Glia) in 96-well plate Preincubate Pre-incubate with Hydrazine Compound (1 - 100 µM) Start->Preincubate Challenge Challenge with Acrolein (LC80 Toxic Dose) Preincubate->Challenge Incubate Incubate for 24h at 37°C Challenge->Incubate Assay CellTiter-Glo Assay (Measure ATP/Viability) Incubate->Assay Analyze Calculate IC50 of Rescue vs. Vehicle Control Assay->Analyze

Caption: Step-by-step experimental workflow for the Acrolein Scavenging & Cellular Rescue Assay.

Protocol B: In Vitro Kinase Inhibition Assay (Evaluating Fasudil)

Purpose: To measure direct ATP-competitive inhibition of ROCK1/2.

  • Enzyme/Substrate Preparation: Combine recombinant ROCK1 kinase with a synthetic peptide substrate (e.g., S6 ribosomal protein derivative) in a kinase reaction buffer containing MgCl2​ and EGTA. Causality: EGTA chelates trace calcium, ensuring that the assay strictly measures ROCK activity rather than contaminating calcium/calmodulin-dependent kinases.

  • Inhibitor Titration: Add Fasudil in a 10-point dose-response series (0.1 nM to 10 µM).

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to the Km​ of ROCK1 (typically ~10 µM). Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for detecting competitive inhibitors. If ATP is too high, the apparent IC50 of Fasudil will be artificially inflated.

  • Detection: Terminate the reaction after 60 minutes using EDTA (to sequester Mg2+ ) and quantify phosphorylated substrate using time-resolved fluorescence resonance energy transfer (TR-FRET).

Conclusion

While Fasudil remains the gold standard for direct isoquinoline-mediated kinase inhibition, 1-(7-Bromoisoquinolin-1-YL)hydrazine occupies a highly specialized niche. It is an indispensable tool for researchers investigating reactive carbonyl toxicity and serves as a foundational building block for synthesizing next-generation allosteric MALT1 inhibitors. The choice between utilizing a pre-formed inhibitor versus a functionalized scaffold ultimately depends on whether the therapeutic goal is direct target engagement or the synthesis of novel chemical entities.

References

  • Benchchem. (n.d.). 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline. Benchchem.
  • Rikitake, Y., et al. (2005). Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection. AHA Journals (Stroke).
  • Dong, A., et al. (2014). Müller glial dysfunction during diabetic retinopathy in rats is reduced by the acrolein-scavenging drug, 2-hydrazino-4,6-dimethylpyrimidine. NIH/PMC.
  • Hamp, I., et al. (2025). An updated patent review of MALT1 inhibitors (2021–present). Taylor & Francis.

Sources

A Comparative Guide to the Structure-Activity Relationship of Bromoisoquinoline Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to this scaffold significantly influences its physicochemical properties and biological activity, making bromoisoquinoline derivatives a subject of intense research in the quest for novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of bromoisoquinoline compounds, with a focus on their anticancer and antimicrobial potential, as well as their emerging role in targeting neurological disorders. We will delve into the nuanced effects of bromine substitution patterns, present comparative experimental data, and provide detailed protocols for key synthetic and biological evaluation methods.

The Critical Influence of Bromine Positioning on Biological Activity

The position of the bromine atom on the isoquinoline ring is a critical determinant of the molecule's biological efficacy. While a comprehensive head-to-head comparison of all bromoisoquinoline isomers is still an evolving area of research, existing data for the closely related bromoquinoline scaffold strongly suggests that positional isomerism plays a pivotal role in anticancer and antimicrobial activities. For instance, studies on bromoquinolines have shown that compounds with bromine atoms at the C-5 and C-7 positions often exhibit significant inhibition of cancer cell proliferation, whereas substitutions at other positions can lead to a loss of activity[1][2]. This highlights the importance of systematic evaluation of each positional isomer to unlock the full therapeutic potential of the bromoisoquinoline scaffold.

Comparative Analysis of Anticancer Activity

The antiproliferative potential of bromoisoquinoline derivatives is a major focus of investigation. While direct comparative data for all isomers is limited, the available information points towards position-dependent cytotoxicity.

Table 1: Comparative Anticancer Activity (IC₅₀) of Brominated Quinolines (as a proxy for Isoquinolines)

Compound/IsomerCancer Cell LineIC₅₀ (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[3]
HeLa (human cervical cancer)26.4[3]
HT29 (human colon adenocarcinoma)15.0[3]
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[3]
HT29 (human colon adenocarcinoma)26.2[3]
HeLa (human cervical cancer)24.1[3]

Note: This data is for bromoquinolines and serves as an illustrative guide for the potential SAR of bromoisoquinolines. Further research is needed for a direct comparison of bromoisoquinoline isomers.

The data suggests that the substitution pattern significantly impacts the anticancer potency. The presence of multiple bromine atoms, often in combination with other functional groups like hydroxyl or nitro groups, appears to be a key factor for enhanced activity.

Key Signaling Pathway: PI3K/Akt/mTOR

A crucial signaling cascade often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival. Many anticancer agents target components of this pathway. While direct evidence for bromoisoquinolines is still emerging, the isoquinoline scaffold is a known inhibitor of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Comparative Analysis of Antimicrobial Activity

Bromoisoquinoline derivatives have also demonstrated promising antimicrobial properties. The position of the bromine atom can influence both the potency and the spectrum of activity against various bacterial and fungal strains. For example, in the broader class of bromo-heterocycles, the introduction of bromine can significantly enhance antimicrobial efficacy[4].

Table 2: Comparative Antimicrobial Activity (MIC) of Brominated Quinolines (as a proxy for Isoquinolines)

Compound/IsomerTarget OrganismMIC ValueReference
5-Chloro-8-hydroxyquinoline (Analog)Mycobacterium tuberculosis0.062 - 0.25 µg/mL[1]

Note: This data is for a chloro-quinoline analog and is illustrative. Direct comparative studies on bromoisoquinoline isomers are needed.

The mechanism of antimicrobial action for many quinoline and isoquinoline derivatives is believed to involve the chelation of metal ions essential for bacterial enzyme function[1].

Emerging Roles in Neurological Disorders

Recent research has pointed towards the potential of isoquinoline derivatives in the treatment of neurological disorders. Key signaling pathways implicated in neurodegeneration, such as the N-methyl-D-aspartate (NMDA) receptor pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, are potential targets for these compounds.

NMDA Receptor Antagonism

Overactivation of the NMDA receptor is linked to excitotoxicity and neuronal cell death in various neurological conditions. A study on 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has demonstrated its ability to act as an uncompetitive NMDA receptor antagonist, suggesting a neuroprotective effect. The influence of bromine substitution on this activity is an area ripe for exploration.

Nrf2 Pathway Activation

The Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress, which is a key factor in neurodegenerative diseases. Activation of this pathway can protect neurons from damage. While direct evidence for bromoisoquinolines is still forthcoming, other nitrogen-containing heterocyclic compounds have been shown to activate the Nrf2 signaling pathway[5].

SAR_Overview Bromoisoquinoline Bromoisoquinoline Scaffold Position Bromine Position (e.g., C3, C4, C5, C6, C7, C8) Bromoisoquinoline->Position Activity Biological Activity Position->Activity Anticancer Anticancer Activity->Anticancer Antimicrobial Antimicrobial Activity->Antimicrobial Neurological Neurological Disorders Activity->Neurological

Caption: Structure-Activity Relationship of Bromoisoquinolines.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of key bromoisoquinoline isomers and for a standard biological evaluation assay.

Synthesis of Bromoisoquinoline Isomers

The synthesis of specific bromoisoquinoline isomers often requires distinct synthetic strategies. Below are representative protocols for the synthesis of 4-bromoisoquinoline and 5-bromoisoquinoline.

Synthesis of 4-Bromoisoquinoline

This procedure involves the bromination of isoquinoline hydrochloride.

Workflow for Synthesis of 4-Bromoisoquinoline

Synthesis_4_Bromo Start Isoquinoline Hydrochloride + Nitrobenzene Heat Heat to 180°C Start->Heat Add_Br2 Add Bromine dropwise Heat->Add_Br2 Reaction Continue heating (approx. 4-5 hours) Add_Br2->Reaction Workup Work-up Reaction->Workup Product 4-Bromoisoquinoline Workup->Product Synthesis_5_Bromo Start Isoquinoline + Conc. H₂SO₄ Cool1 Cool to -20°C Start->Cool1 Add_NBS Add NBS portion-wise (maintain temp < -15°C) Cool1->Add_NBS Stir Stir at -20°C Add_NBS->Stir Warm Warm to -9°C Stir->Warm Workup Aqueous Work-up (pH adjustment) Warm->Workup Product 5-Bromoisoquinoline Workup->Product MTT_Assay_Workflow Seed Seed cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Bromoisoquinoline (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Sources

Validation of the Biological Target of 1-(7-Bromoisoquinolin-1-YL)hydrazine: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(7-Bromoisoquinolin-1-YL)hydrazine (7-BIH)—also referred to as 7-bromo-1-hydrazinylisoquinoline—is rarely deployed as a standalone therapeutic. Instead, it serves as a highly privileged chemical intermediate and pharmacophore in the rational design of advanced kinase inhibitors [1]. This guide objectively evaluates the performance of 7-BIH-derived scaffolds against alternative chemotypes (such as quinazolines) in the validation of two primary biological targets: NF-κB Inducing Kinase (NIK) and Protozoan Kinases associated with neglected tropical diseases.

Mechanistic Rationale: Why the 7-BIH Scaffold?

The structural anatomy of 7-BIH offers two critical functional advantages for target validation and drug design:

  • Halogen Bonding & Lipophilicity : The bromine atom at the 7-position significantly increases the molecule's lipophilicity, enhancing cell membrane permeability. More importantly, it acts as an electrophilic species capable of forming strong, directional non-covalent halogen bonds with nucleophilic residues (e.g., backbone carbonyls) deep within the ATP-binding pockets of target kinases [1].

  • Hydrazine Reactivity : The terminal nitrogen of the hydrazinyl group serves as a potent nucleophile. This allows for rapid intramolecular cyclization to form triazolo-isoquinolines or bioconjugation to target proteins, making it an ideal anchor for synthesizing covalent probes or Proteolysis Targeting Chimeras (PROTACs) [2].

Validated Biological Targets

NF-κB Inducing Kinase (NIK)

NIK is the master regulator of the non-canonical NF-κB signaling pathway, driving target gene transcription for B-cell survival and proliferation. Derivatives synthesized from the 7-BIH scaffold (such as (7-bromoisoquinolin-1-yl)carbamates) have been validated as highly potent, ATP-competitive inhibitors of NIK, effectively blocking the phosphorylation of the IKKα complex[3].

Protozoan Kinases (Kinetoplastids & Plasmodium)

In phenotypic cross-screening campaigns, 7-bromoisoquinoline derivatives have demonstrated sub-micromolar efficacy against the proliferation of Trypanosoma brucei (Human African Trypanosomiasis), Trypanosoma cruzi (Chagas disease), and Plasmodium falciparum (Malaria). These scaffolds often outperform traditional quinazoline-based inhibitors by exploiting the unique phylogenetic homology of protozoan kinomes, avoiding the off-target human kinome toxicity associated with repurposed cancer drugs [4][5].

Comparative Performance Data

The following table synthesizes quantitative performance metrics comparing 7-BIH derivatives against standard alternative scaffolds in target validation assays.

Scaffold TypePrimary Target ContextTarget IC50 / EC50Off-Target LiabilityCell Permeability (LogP)
7-BIH Derivatives NIK / Protozoan KinasesNIK: ~15 nM T. brucei: 0.40 μMLow (Steric hindrance prevents promiscuous binding)Optimal (~3.5 - 4.2)
Quinazoline (e.g., Lapatinib) EGFR / Protozoan KinasesEGFR: ~10 nM T. brucei: 1.40 μMHigh (Broad human kinome activity)High (~4.8, highly lipophilic)
Standard NIK Inhibitor NIK (Human)NIK: ~20 nM T. brucei: >10 μMModerate (CYP inhibition risks)Moderate (~3.0)

Target Validation Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: Time-Resolved FRET (TR-FRET) for NIK Target Engagement

Objective: Quantify the ATP-competitive binding affinity of 7-BIH derivatives to human NIK.

  • Step 1: Reagent Preparation. Complex His-tagged recombinant NIK with a Europium (Eu)-labeled anti-His antibody and a ULight-labeled ATP-competitive tracer. Causality: This specific fluorophore pair is chosen because the TR-FRET delay of 50 µs eliminates the short-lived background auto-fluorescence commonly emitted by halogenated isoquinoline cores.

  • Step 2: Compound Incubation. Dispense the 7-BIH derivative in a 10-point dose-response curve and incubate for 30 minutes at room temperature. Causality: Halogen-bonding inhibitors often exhibit slow-binding kinetics; a 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium before measurement.

  • Step 3: Signal Detection. Excite the plate at 320 nm and read emission at 665 nm (FRET) and 615 nm (Europium). Calculate the 665/615 ratio to determine target displacement.

  • Self-Validation Mechanism: The inclusion of a competitive reference inhibitor alongside a DMSO vehicle control establishes the assay window. A calculated Z'-factor > 0.6 validates the structural integrity of the NIK enzyme and proves that the observed IC50 is a true reflection of target engagement, not an assay artifact.

Protocol 2: Thermal Proteome Profiling (TPP) in T. brucei

Objective: Deconvolute the specific protozoan kinase targeted by the 7-BIH scaffold following phenotypic screening.

  • Step 1: Live Cell Treatment. Incubate live T. brucei cultures with 10x the established EC50 of the 7-BIH derivative for 2 hours. Causality: Treating intact cells rather than lysates ensures the compound can successfully traverse the complex protozoan membrane to reach its target.

  • Step 2: Thermal Shift Assay. Aliquot the treated cells and subject them to a temperature gradient (37°C to 65°C) for 3 minutes, followed by immediate lysis and ultracentrifugation to separate soluble (folded) proteins from aggregated (denatured) proteins.

  • Step 3: Quantitative Mass Spectrometry. Analyze the soluble fractions using TMT-multiplexed LC-MS/MS to identify proteins that exhibit a significant shift in their aggregation temperature (Tm).

  • Self-Validation Mechanism: The protocol monitors the thermal melt curve of known housekeeping proteins (e.g., α-tubulin) in parallel. If housekeeping proteins exhibit identical Tm values across both vehicle and 7-BIH-treated samples, it validates that the observed thermal shift in the target kinase is driven by specific ligand-induced stabilization, completely ruling out global compound-induced cytotoxicity.

Pathway Visualization

Pathway Receptor Receptor (CD40/BAFF-R) NIK NF-κB Inducing Kinase (NIK) Receptor->NIK Activation IKK IKKα Complex NIK->IKK Phosphorylation p100 p100 (NF-κB2) IKK->p100 Phosphorylation p52 p52/RelB Active Dimer p100->p52 Proteasomal Processing Transcription Target Gene Transcription p52->Transcription Nuclear Translocation Inhibitor 7-BIH-Derived Inhibitor Inhibitor->NIK ATP-competitive Inhibition

Fig 1: Mechanism of NIK inhibition by 7-BIH derivatives in the non-canonical NF-κB pathway.

References

  • European Patent Office. "SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE." Patent EP3976597B1.
  • Journal of Medicinal Chemistry . "Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

A Comparative Guide to the Biological Activity of 1-(7-Bromoisoquinolin-1-YL)hydrazine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the biological potential of chemical scaffolds based on the 1-(7-bromoisoquinolin-1-yl)hydrazine core. Moving beyond a simple recitation of data, we delve into the causal relationships between molecular structure, synthetic strategy, and biological function. We aim to equip researchers, medicinal chemists, and drug development professionals with a foundational understanding of this promising class of compounds, supported by comparative data and validated experimental protocols.

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The isoquinoline ring system, a key structural motif in numerous natural alkaloids like papaverine, is one such scaffold, renowned for its diverse pharmacological activities, including anticancer and anti-infective properties.[1][2] When this isoquinoline core is functionalized with a hydrazine or hydrazone moiety, the potential for potent bioactivity is significantly amplified.[3][4] The hydrazone group (-NHN=CH-) is a cornerstone in the design of new drugs, contributing to antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3]

This guide focuses on the specific scaffold of 1-(7-Bromoisoquinolin-1-YL)hydrazine. The strategic placement of a bromine atom at the 7-position is not arbitrary; halogens are frequently employed in drug design to modulate lipophilicity, enhance binding affinity, and improve metabolic stability. By exploring analogs derived from this core, we can dissect the structure-activity relationships (SAR) that govern their efficacy and chart a course for the development of novel therapeutic agents.

Section 1: The Architectural Triad of Bioactivity

The therapeutic potential of this scaffold arises from the synergistic interplay of its three key components: the isoquinoline core, the hydrazine linker, and the bromo-substituent.

  • The Isoquinoline Core: This planar, bicyclic aromatic system is a versatile pharmacophore. Its structure allows it to intercalate into DNA, and it serves as a foundational element for inhibitors of critical enzymes such as topoisomerases and various kinases, which are often dysregulated in cancer.[1]

  • The Hydrazine/Hydrazone Moiety: The reactivity of the hydrazine group allows for the straightforward synthesis of a diverse library of hydrazone analogs through condensation with various aldehydes and ketones.[5] This resulting azometine group (-N=CH-) is crucial for biological activity, often acting as a hydrogen-bonding donor or acceptor in interactions with protein active sites.[5]

  • The 7-Bromo Substitution: Halogenation is a classic medicinal chemistry strategy. The bromine atom at the 7-position can significantly alter the compound's electronic properties and lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, it can form specific halogen bonds with biological macromolecules, potentially increasing binding affinity and target selectivity.[6]

Section 2: A Generalized Synthetic Pathway

The generation of a diverse library of 1-(7-Bromoisoquinolin-1-YL)hydrazine analogs is critical for exploring the chemical space and identifying lead compounds. A convergent and efficient synthetic approach is paramount. The workflow typically begins with the construction of a substituted 1-chloro-7-bromoisoquinoline intermediate, followed by nucleophilic substitution with hydrazine to form the core scaffold. This key intermediate is then condensed with a variety of aromatic or heteroaromatic aldehydes to yield the final hydrazone analogs.[7][8]

G cluster_0 Step 1: Isoquinoline Core Formation cluster_1 Step 2: Hydrazine Core Synthesis cluster_2 Step 3: Analog Derivatization Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier Cyclization (POCl3, DMF) Acetanilide->Vilsmeier ChloroIsoquinoline 1-Chloro-7-Bromoisoquinoline-3-carbaldehyde Vilsmeier->ChloroIsoquinoline HydrazineHydrate Hydrazine Hydrate (EtOH) ChloroIsoquinoline->HydrazineHydrate CoreHydrazone 1-(7-Bromoisoquinolin-1-YL)hydrazone Intermediate HydrazineHydrate->CoreHydrazone Condensation Condensation Reaction (Reflux, cat. Acid) CoreHydrazone->Condensation Aldehydes Diverse Aldehydes (R-CHO) Aldehydes->Condensation FinalAnalogs Final Hydrazone Analogs Library Condensation->FinalAnalogs

Caption: Generalized workflow for the synthesis of 1-(7-Bromoisoquinolin-1-YL)hydrazine analogs.

Section 3: Comparative Analysis of Biological Performance

The true measure of a chemical scaffold lies in its biological activity. By comparing data from various analogs against different disease models, we can identify promising therapeutic avenues.

Anticancer Activity: A Primary Therapeutic Target

Analogs derived from isoquinoline and quinoline hydrazones have consistently demonstrated potent cytotoxic effects against a range of human cancer cell lines.[6][7][9] The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[6][9]

Comparative Cytotoxicity Data (IC₅₀ Values in µM)

Compound ClassAnalog SubstitutionMCF-7 (Breast)A-549 (Lung)SH-SY5Y (Neuroblastoma)Kelly (Neuroblastoma)Reference
Indolinone Hydrazones 1-benzyl-5-bromo, 4-(p-chlorophenyl)thiazole (7d)2.93 ± 0.47>50--[6]
Indolinone Hydrazones 1-benzyl-5-bromo, 4-(p-fluorophenyl)thiazole (7c)7.17 ± 0.94>50--[6]
Quinoline Hydrazides 2-chloro-7-methoxy, N'-...propanehydrazide (19)>100-1.1 ± 0.21.7 ± 0.1[7]
Quinoline Hydrazides 2-chloro-7-methoxy, N'-...butanehydrazide (22)18.5 ± 0.9-0.9 ± 0.10.8 ± 0.1[7]
Furan/Thiophen Hydrazides Furan substituent (Cpd 1)0.7---[9]
Furan/Thiophen Hydrazides Thiophen substituent (Cpd 2)0.18---[9]

Note: The table presents data from structurally related bromo- and chloro-substituted hydrazone/hydrazide analogs to provide a comparative performance benchmark.

Mechanistic Insights:

  • Enzyme Inhibition: Certain analogs show potent inhibitory activity against key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. For instance, compound 7d, a bromo-substituted indolinone, displayed a VEGFR-2 IC₅₀ of 0.503 µM.[6] This inhibition disrupts tumor blood supply, leading to cell death.

  • Cell Cycle Arrest: Effective anticancer agents often halt cell proliferation by arresting the cell cycle. Treatment of MCF-7 cells with cytotoxic hydrazones has been shown to cause a significant increase in the G2/M phase cell population, preventing mitosis.[6]

  • Induction of Apoptosis: The ultimate goal of many cancer therapies is to induce programmed cell death (apoptosis). Active hydrazide compounds have been shown to significantly increase the Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis, and promote the cleavage of procaspase-3, activating the execution phase of apoptosis.[9]

G Analog Hydrazine Analog VEGFR2 VEGFR-2 Analog->VEGFR2 Inhibition Mitochondria Mitochondria Analog->Mitochondria Induces Stress PI3K PI3K/Akt Pathway VEGFR2->PI3K Blocks Signal Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation Promotes Bax ↑ Bax/Bcl-2 Ratio Mitochondria->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical mechanism for anticancer activity via VEGFR-2 inhibition and apoptosis induction.

Antimicrobial and Other Activities

The hydrazone scaffold is a well-established pharmacophore for antimicrobial agents.[3] Derivatives of 7-chloroquinoline have demonstrated a wide range of biological activities, including antimalarial, antibacterial, and antifungal properties.[10] Furthermore, related hydrazine derivatives have been investigated as inhibitors for various enzymes, including lysyl oxidase and α-glucosidase, and have even shown potential as anti-HIV agents, highlighting the broad therapeutic window of this chemical class.[11][12][13]

Section 4: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate these compounds must be robust and well-defined.

Protocol 1: General Synthesis of Hydrazone Analogs (1-27)

This protocol is adapted from methodologies used for synthesizing 7-chloroquinoline hydrazones.[10]

  • Reactant Preparation: Prepare a solution of the requisite hydrazine derivative (e.g., 1-(7-Bromoisoquinolin-1-YL)hydrazine) (1 equivalent) in ethanol.

  • Aldehyde Addition: Add the desired aldehyde (1 equivalent) to the solution.

  • Reaction: Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: MTT Assay for In Vitro Cytotoxicity Assessment

This colorimetric assay is a standard method for measuring the metabolic activity of cells, which serves as an indicator of cell viability. This protocol is based on established procedures.[5][9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G Start Start: Synthesized Analogs Screening Primary Screen: MTT Assay (3-5 Cell Lines) Start->Screening Hit_ID Hit Identification (IC50 < 10 µM) Screening->Hit_ID Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Kinase Assay) Hit_ID->Mechanism Active SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Inactive/Weak Mechanism->SAR In_Vivo In Vivo Studies (Xenograft Model) Mechanism->In_Vivo Lead_Opt Lead Optimization (Analog Synthesis) SAR->Lead_Opt Lead_Opt->Screening End Candidate Drug In_Vivo->End

Caption: A standard workflow for the biological screening and development of novel anticancer agents.

Conclusion and Future Directions

The 1-(7-Bromoisoquinolin-1-YL)hydrazine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Comparative analysis of related analogs reveals potent anticancer activity, often driven by mechanisms including kinase inhibition, cell cycle arrest, and the induction of apoptosis. The inherent synthetic tractability of this scaffold allows for the creation of large, diverse libraries, enabling thorough exploration of structure-activity relationships.

Future research should focus on a multi-pronged approach:

  • Library Expansion: Synthesize a broad array of analogs by varying the aldehyde component to include different aromatic, heteroaromatic, and aliphatic groups.

  • Target Deconvolution: For the most potent compounds, identify the specific molecular targets (e.g., kinases, topoisomerases) to elucidate the precise mechanism of action.

  • In Vivo Evaluation: Advance lead compounds with favorable in vitro profiles and mechanistic data into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & Abdel-Alim, A. A. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • Zhang, C., Tang, S., Wu, J., Lv, W., Li, J., & Tang, C. (2026). A new indoloquinoline-based fluorescence probe for imaging of hydrazine in vitro and in vivo. RSC Advances. Available at: [Link]

  • Shepard, E. M., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Lee, E. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. Available at: [Link]

  • Siddiqui, A. A., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Chulakova, D., et al. (2025). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. MDPI. Available at: [Link]

  • Bénimél, W., et al. (2022). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some biologically active hydrazine derivatives. Available at: [Link]

  • Zhang, C., et al. (2026). A new indoloquinoline-based fluorescence probe for imaging of hydrazine in vitro and in vivo. PMC. Available at: [Link]

  • Aliabadi, A., et al. (2021). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. RSC Publishing. Available at: [Link]

  • O'Sullivan, S., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available at: [Link]

  • ResearchGate. (2026). A new indoloquinoline-based fluorescence probe for imaging of hydrazine in vitro and in vivo. Available at: [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

  • Stas, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Fathalla, O. A. (2012). Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Salimimona, A., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed. Available at: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinoline and Quinazoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). MDPI. Available at: [Link]

  • Yang, L., et al. (2009). 1-(3-Phenylisoquinolin-1-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Available at: [Link]

  • Kimmel, B. R., & Mrksich, M. (n.d.). Development of an Enzyme-Inhibitor Reaction Using Cellular Retinoic Acid Binding Protein II for One-Pot Megamolecule Assembly. OSTI.GOV. Available at: [Link]

  • da Silva, A. F., et al. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen. Available at: [Link]

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Evaluating Chemoselective and Biological Cross-Reactivity of 1-(7-Bromoisoquinolin-1-YL)hydrazine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently evaluate bifunctional building blocks that serve as the foundation for novel drug scaffolds. Among these, 1-(7-Bromoisoquinolin-1-YL)hydrazine stands out as a highly privileged pharmacophore in the development of kinase inhibitors[1].

This guide provides an objective, data-driven comparison of this compound against alternative building blocks. To fully understand its utility, we must dissect its performance across two distinct dimensions of cross-reactivity:

  • Chemical Cross-Reactivity (Chemoselectivity): The behavior of the hyper-nucleophilic hydrazine moiety during complex library synthesis.

  • Biological Cross-Reactivity (Kinome Profiling): The off-target binding landscape of the resulting isoquinoline core within the highly conserved ATP-binding pockets of the kinome.

Workflow A 1-(7-Bromoisoquinolin-1-YL) hydrazine B Chemoselective Annulation A->B Hydrazine Reactivity C Late-Stage Diversification B->C 7-Bromo Cross-Coupling D Kinome Cross-Reactivity Profiling C->D Hit Selection

Workflow for 1-(7-Bromoisoquinolin-1-YL)hydrazine diversification and profiling.

Part 1: Chemical Cross-Reactivity & Chemoselectivity

In library synthesis, the choice of the nucleophilic handle dictates the efficiency of annulation. The hydrazine group (-NH-NH₂) in 1-(7-Bromoisoquinolin-1-YL)hydrazine is utilized instead of a primary amine due to the "alpha-effect." The adjacent nitrogen lone pairs repel each other, raising the HOMO energy and drastically increasing nucleophilicity. This is an absolute requirement to overcome the severe steric hindrance at the 1-position of the isoquinoline ring during the cyclization of pyrazolo[3,4-g]isoquinolines[2].

However, this heightened reactivity increases the risk of chemical cross-reactivity (e.g., forming unwanted hydrazones in the presence of competing aldehydes).

Table 1: Chemical Reactivity & Chemoselectivity Comparison
ScaffoldPrimary NucleophileAlpha-EffectAnnulation EfficiencyCross-Reactivity Risk (Aldehydes/Ketones)
1-(7-Bromoisoquinolin-1-YL)hydrazine -NH-NH₂YesHigh (forms pyrazoles rapidly)High (forms hydrazones)
1-Amino-7-bromoisoquinoline -NH₂NoLow (requires harsh conditions)Low (forms imines reversibly)
7-Bromoisoquinoline-1-carbonitrile -CNN/AModerate (forms tetrazoles)None
Self-Validating Protocol: Chemoselective Annulation

To harness the hydrazine's reactivity while preventing unwanted cross-reactivity, the annulation must be tightly controlled.

Step 1: Reagent Preparation: Dissolve 1-(7-Bromoisoquinolin-1-YL)hydrazine (1.0 equiv) and the target enaminone (1.1 equiv) in 2-methoxyethanol. Causality: 2-methoxyethanol is chosen for its high boiling point and polarity, stabilizing the polar transition state of the initial condensation. Step 2: Condensation & Cyclization: Add K₂CO₃ (1.5 equiv) and reflux at 80°C for 18 hours[3]. Causality: While the initial hydrazine attack occurs at room temperature, heating to 80°C provides the activation energy required for the secondary intramolecular cyclization, driving the equilibrium toward the thermodynamically stable pyrazole ring. Step 3: In-Process LC-MS Validation (Critical): Before workup, extract a 10 µL aliquot and quench in 1 mL methanol. Run via LC-MS. Validation Logic: The disappearance of the linear intermediate mass and the dominant presence of the cyclized product mass [M+H]⁺ validates that chemoselective annulation has occurred, confirming the reaction is ready for aqueous quench. Step 4: Workup: Quench with saturated aqueous Na₂CO₃, extract with EtOAc, and purify via silica gel chromatography.

Part 2: Biological Cross-Reactivity (Kinome Profiling)

Once the core is synthesized, the biological cross-reactivity of the isoquinoline scaffold must be evaluated. The N2 nitrogen of the isoquinoline acts as a critical hydrogen bond acceptor for the backbone amide in the kinase hinge region (e.g., Met156 in ROCK kinases)[4].

Because the ATP-binding pocket is highly conserved, unsubstituted isoquinolines often suffer from broad kinome cross-reactivity (hitting off-targets like CLK1, DYRK1A, and CDK9)[2]. The 7-bromo substitution is the strategic solution: it acts as a vector pointing toward the solvent-exposed channel or specificity pockets. By subjecting the 7-bromo group to late-stage Suzuki or Sonogashira cross-coupling, researchers can introduce steric bulk that clashes with off-target kinases while perfectly filling the specific pockets of targets like Haspin or ROCK[3],[2].

Logic Root 1-(7-Bromoisoquinolin-1-YL)hydrazine Bifunctional Profiling Chem Chemical Cross-Reactivity (Hydrazine Domain) Root->Chem Bio Biological Cross-Reactivity (Isoquinoline Core) Root->Bio Chem1 Electrophile Competition (Aldehydes vs. Esters) Chem->Chem1 Chem2 Chemoselective Annulation (Pyrazole Formation) Chem->Chem2 Bio1 Kinase Hinge Binding (N2 Acceptor) Bio->Bio1 Bio2 Off-Target Tuning (7-Br Vector) Bio->Bio2

Bifunctional cross-reactivity domains of the isoquinoline hydrazine scaffold.

Table 2: Quantitative Kinase Profiling & Selectivity (IC₅₀)

The following data demonstrates how diversifying the 7-bromo position mitigates biological cross-reactivity, shifting a promiscuous binder to a highly selective Haspin inhibitor.

Compound StageHaspin IC₅₀ (nM)CLK1 IC₅₀ (nM)DYRK1A IC₅₀ (nM)Selectivity Fold (Haspin vs CLK1)
Unsubstituted Pyrazolo-isoquinoline 120851100.7x (Poor / Highly Cross-Reactive)
7-Bromo Intermediate 340>10,000>10,000>29x (Moderate Selectivity)
7-Aryl Diversified Lead 45>10,0008,500>222x (Excellent Selectivity)

Data synthesized from structure-activity relationship trends in pyrazolo[3,4-g]isoquinoline kinase inhibitors[3],[2].

Self-Validating Protocol: ADP-Glo Kinase Cross-Reactivity Assay

To objectively measure biological cross-reactivity, a luminescence-based ADP-Glo assay is employed.

Step 1: Reagent Dispensing: Plate 1 µL of the synthesized isoquinoline derivatives (in dose-response) into a 384-well plate. Step 2: Kinase Reaction Execution: Add 2 µL of the purified kinase (e.g., Haspin, CLK1, or ROCK) and 2 µL of the ATP/Substrate mix. Incubate for 60 minutes. Causality: The ATP concentration must strictly be set at the specific Km​ for each individual kinase. Running the assay at artificially high ATP concentrations will competitively mask the binding of the isoquinoline at the hinge region, leading to false negatives in your cross-reactivity profile[3]. Step 3: ADP Detection: Add 5 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Step 4: Data Validation (Z'-Factor): Validation Logic: Every plate must include Staurosporine (10 µM) as a pan-kinase positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor > 0.5 mathematically validates that the assay window is robust enough to distinguish true biological cross-reactivity from baseline assay noise.

References

  • Malosse K, Josselin B, Ruchaud S, Anizon F, Giraud F, Moreau P. "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase." Molecules. 2025; 30(22):4388. URL:[Link]

  • "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." PMC / NIH. URL:[Link]

  • "Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors." PMC / NIH. URL: [Link]

  • "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry." PMC / NIH. URL:[Link]

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Quantitative Structure-Activity Relationship (QSAR) Studies of Isoquinoline Hydrazine Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

In modern computer-aided drug design (CADD), the isoquinoline hydrazine/hydrazone scaffold has emerged as a "privileged structure." As a Senior Application Scientist evaluating chemical spaces, the causality behind the success of this scaffold is clear: it acts as a highly tunable, bifunctional pharmacophore.

The isoquinoline core provides a rigid, planar, and hydrophobic surface that acts as a bioisostere for purine/pyrimidine bases, allowing for optimal π−π stacking within the ATP-binding pockets of kinases or the active sites of pathogenic enzymes. Conversely, the hydrazine/hydrazone linker acts as a flexible hinge. It provides critical hydrogen bond donors ( NH ) and acceptors ( N= or C=O ), enabling precise anchoring to hinge-region residues (e.g., Val96 in CDK4).

This guide objectively compares the predictive performance and empirical efficacy of isoquinoline hydrazine/hydrazone derivatives against standard commercial alternatives across oncology, agrochemistry, and infectious diseases, supported by robust 3D-QSAR methodologies.

Comparative Performance Analysis

To evaluate the true utility of these derivatives, we must benchmark their biological activities against established reference standards. The following tables synthesize experimental data guided by QSAR predictions.

Oncology: Selective CDK4 Inhibition

Cyclin-dependent kinase 4 (CDK4) is a primary driver of the cell cycle (G1 to S phase transition). Traditional pan-CDK inhibitors like Roscovitine suffer from off-target toxicity. QSAR-guided optimization of isoquinoline-1,3-diones featuring hydrazine/benzylamino linkers has yielded compounds with extreme selectivity 12.

Table 1: Comparative Efficacy in CDK4 Inhibition

Compound ClassTargetKey Structural Feature IC50​ (nM)Selectivity (CDK4 vs CDK2)Reference StandardStandard IC50​ (nM)
Isoquinoline-1,3-diones CDK46-Iodo, 3-OH hydrazone/amine10>1600-foldRoscovitine >100,000 (Poor CDK4)
Isoquinoline hydrazones CDK4Flexible hydrazone linker~30HighFlavopiridol ~40 (Pan-CDK, toxic)
Agrochemicals: Antifungal Candidates

In agricultural chemistry, resistance to Succinate Dehydrogenase Inhibitors (SDHIs) is a growing crisis. Bioactivity-guided subtraction and QSAR modeling have identified isoquinoline-3-hydrazides as highly potent alternatives to commercial fungicides like Boscalid, specifically targeting Botrytis cinerea and Rhizoctonia solani.

Table 2: Comparative Efficacy in Antifungal Applications

Compound ClassTarget PathogenKey Structural Feature EC50​ (mg/L)MechanismReference StandardStandard EC50​ (mg/L)
Isoquinoline-3-hydrazide (LW3) B. cinereaN-doped isoquinoline core0.54SDHI bindingBoscalid 2.15
Isoquinoline-3-hydrazide (LW1) R. solaniHigh aqueous solubility0.09SDHI bindingThifluzamide 0.12
Infectious Diseases: Antimalarial Agents

Against Chloroquine-sensitive and Mefloquine-resistant Plasmodium falciparum (3D7 strain), 2D-QSAR and ADMET studies have demonstrated that the bond length between the two nitrogen atoms in the hydrazine/hydrazone linker is a critical descriptor for antimalarial activity 3.

Experimental Protocols: Self-Validating 3D-QSAR Methodology

To ensure trustworthiness, QSAR models cannot be "black boxes." They must be self-validating systems. Below is the field-proven, step-by-step methodology for generating Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models for isoquinoline hydrazine derivatives.

Step 1: Dataset Curation & Biological Activity Conversion
  • Collect IC50​ or EC50​ values from in vitro assays.

  • Convert all values to molar concentrations, then calculate the negative logarithm ( pIC50​=−logIC50​ ). Causality: This conversion ensures the dependent variable is linearly distributed, a strict requirement for Partial Least Squares (PLS) regression.

  • Split the dataset into a Training Set (80%) and a Test Set (20%) using hierarchical clustering to ensure structural diversity in both sets.

Step 2: Conformational Search & Geometry Optimization
  • Sketch 3D structures and assign Gasteiger-Hückel partial charges.

  • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level to find the global energy minimum for each derivative.

Step 3: Pharmacophore Alignment (The Critical Step)
  • Select the most active compound (e.g., the 6-Iodo isoquinoline derivative) as the template.

  • Superimpose all molecules by aligning the rigid atoms of the isoquinoline core. Causality: A QSAR model is only as accurate as its alignment. Rigid core alignment ensures that the 3D grid fields capture the spatial variance of the flexible hydrazine substituents, rather than artificial rotational noise.

Step 4: Field Descriptor Calculation
  • Place the aligned molecules into a 3D cubic lattice with a grid spacing of 2.0 Å.

  • Use an sp3 hybridized carbon probe with a +1 charge to calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

  • For CoMSIA, calculate additional fields: Hydrophobic, Hydrogen-Bond Donor, and Hydrogen-Bond Acceptor indices.

Step 5: PLS Regression & Self-Validation
  • Perform PLS regression to correlate the 3D field descriptors with the pIC50​ values.

  • Internal Validation: Use Leave-One-Out (LOO) cross-validation to determine the optimal number of components. The model is only valid if the cross-validated correlation coefficient ( q2 ) is >0.5 .

  • External Validation: Predict the activity of the Test Set. The non-cross-validated correlation coefficient ( rpred2​ ) must be >0.6 .

  • Y-Randomization: Randomly shuffle the pIC50​ values 100 times and rebuild the model. Causality: If the randomized models show high q2 values, the original model is a product of chance correlation and must be discarded.

Visualizations

QSAR Development Workflow

QSAR_Methodology Data 1. Dataset Curation (Isoquinoline Hydrazines) Align 2. Pharmacophore Alignment (Rigid Core Superposition) Data->Align Fields 3. Field Descriptor Calculation (Lennard-Jones & Coulombic) Align->Fields PLS 4. Partial Least Squares (PLS) Regression Fields->PLS Valid 5. Model Validation (q² > 0.5, r² > 0.9) PLS->Valid Screen 6. Virtual Screening & Lead Optimization Valid->Screen

Caption: Workflow of 3D-QSAR modeling for isoquinoline hydrazine derivatives.

Mechanism of Action: CDK4 Inhibition Pathway

CDK4_Inhibition CycD Cyclin D1 Complex Active CDK4/CycD Complex CycD->Complex CDK4 CDK4 Kinase CDK4->Complex Rb Retinoblastoma (Rb) Phosphorylation Complex->Rb ATP Hydrolysis E2F E2F Transcription Activation Rb->E2F Prolif Tumor Cell Proliferation E2F->Prolif Inhibitor Isoquinoline Hydrazone (ATP Competitor) Inhibitor->Complex Blocks ATP Pocket

Caption: Mechanism of CDK4 inhibition by isoquinoline hydrazone derivatives.

References

  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLOS One (2014).[Link]

  • Bioactivity-Guided Subtraction of MIQOX for Easily Available Isoquinoline Hydrazides as Novel Antifungal Candidates. Journal of Agricultural and Food Chemistry (2023).[Link]

  • QSAR, molecular docking and ADMET studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum malaria. Structural Chemistry (2022).[Link]

  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry (2009).[Link]

Sources

Safety Operating Guide

1-(7-Bromoisoquinolin-1-YL)hydrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of complex heteroaromatic hydrazines not just as a regulatory requirement, but as an exercise in applied chemical mechanics. The compound 1-(7-Bromoisoquinolin-1-YL)hydrazine presents a unique, dual-threat hazard profile: it combines the highly reactive, potentially carcinogenic properties of a hydrazine moiety with the environmental persistence of a halogenated isoquinoline core.

Directly transferring this unquenched chemical into a mixed organic waste drum is a severe safety violation. Hydrazines are potent reducing agents that can initiate violent, exothermic runaway reactions if they come into contact with trace oxidizers or acids in a waste bulk container. To build a self-validating, fail-safe disposal workflow, we must first chemically dismantle the reactive N-N bond before routing the deactivated core to the appropriate logistical waste stream.

Here is the authoritative, step-by-step operational guide for the safe deactivation and disposal of 1-(7-Bromoisoquinolin-1-YL)hydrazine.

Hazard Profile & Mechanistic Causality

Before executing the disposal protocol, it is critical to understand the causality behind the required safety measures. Every piece of Personal Protective Equipment (PPE) and engineering control is dictated by the specific molecular vulnerabilities of the compound.

Hazard CategoryChemical ComponentMechanistic Risk & CausalityRequired PPE & Engineering Controls
Reactivity & Toxicity Hydrazine Moiety (-NHNH 2​ )Strong reducing agent and suspected human carcinogen[1]. Can auto-oxidize or react violently with transition metals and oxidizers, generating rapid gas expansion.Fume hood (min. 100 LFM), double-layered nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
Halogenated Toxicity Bromoisoquinoline CoreEnvironmental persistence. Uncontrolled combustion of brominated aromatics generates toxic hydrobromic acid (HBr) and polybrominated dioxins[2].Segregated halogenated waste containers. Absolute prohibition of sink or standard bio-bin disposal.

Operational Disposal Plan: The Quenching Protocol

To ensure laboratory safety, the hydrazine group must be destroyed via a controlled oxidative quenching process prior to final disposal. We utilize a dilute (NaOCl) solution to initiate a proton-coupled electron transfer (PCET)[3]. This selectively cleaves the hydrazine group, converting it into a transient diazene intermediate that rapidly extrudes harmless nitrogen gas (N 2​ ), leaving behind a deactivated bromoisoquinoline derivative.

G A 1-(7-Bromoisoquinolin-1-YL)hydrazine (Toxic / Reactive) B Dilution (<5% w/w) Ice Bath Cooling A->B C Oxidative Quenching (5% NaOCl dropwise) B->C D N2 Gas Evolution (Fume Hood Required) C->D Byproduct E Quenched Mixture (Bromoisoquinoline Core) C->E Main Product F Halogenated Organic Waste (EPA Compliant) E->F G High-Temp Incineration (HBr Scrubber Equipped) F->G

Workflow for the oxidative quenching and disposal of halogenated aryl hydrazines.

Step-by-Step Deactivation Methodology

Note: This procedure must be performed entirely within a certified chemical fume hood.

  • Dilution & Thermal Sinking: Suspend or dissolve the 1-(7-Bromoisoquinolin-1-YL)hydrazine waste in an inert, water-miscible solvent (such as dilute hydrochloric acid or THF) to achieve a concentration of less than 5% w/w [4].

    • Causality: Hydrazine oxidation is highly exothermic. Dilution acts as a thermal sink to prevent the solvent from boiling, which would otherwise aerosolize toxic isoquinoline particulates.

  • Temperature Control: Secure the reaction flask in an ice-water bath and initiate vigorous magnetic stirring.

  • Controlled Oxidation: Slowly, dropwise, add a 5% sodium hypochlorite solution (standard commercial bleach)[4]. Maintain the solution's pH between 5 and 8.

    • Causality: If the solution becomes too alkaline, the oxidation kinetics may stall; if too acidic, toxic chlorine gas may be liberated.

  • Self-Validation: Monitor the reaction for effervescence (N 2​ gas evolution). The quenching is considered complete and self-validated when the addition of a subsequent drop of NaOCl no longer produces localized bubbling, and a starch-iodide test paper dipped into the solution turns blue-black, indicating a persistent, safe excess of the oxidant.

Waste Segregation & Logistical Disposal

Once the hydrazine moiety is chemically deactivated, the remaining solution is no longer a reactive explosion hazard, but it remains a heavily regulated environmental pollutant.

  • Segregation: Transfer the quenched, aqueous-organic mixture exclusively to a hazardous waste carboy explicitly labeled as Halogenated Organic Waste [2].

  • Logistical Routing: Do not mix this deactivated solution with standard non-halogenated solvents (like pure ethanol or acetone). The presence of the bromine atom on the isoquinoline ring dictates strict.

  • Incineration Requirements: Your facility's waste management contractor must be notified that the drum contains brominated aromatics. This ensures the waste is routed to a high-temperature incinerator (>1000°C) equipped with specialized flue gas scrubbers.

    • Causality: Unscrubbed combustion of brominated compounds generates corrosive hydrobromic acid (HBr) and highly toxic polybrominated dibenzodioxins/furans (PBDDs/PBDFs)[2].

Emergency Spill Response

In the event of a localized spill of the pure 1-(7-Bromoisoquinolin-1-YL)hydrazine powder or unquenched solution:

  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize capture velocity.

  • In Situ Neutralization: Do not sweep dry powders , as this creates a severe inhalation risk. Instead, gently mist the spill area with a 5% NaOCl solution to initiate in situ oxidative destruction of the hydrazine[5].

  • Absorption: Once the bubbling ceases (indicating the N-N bonds have been cleaved), absorb the remaining liquid with inert chemical spill pads.

  • Containment: Place all contaminated pads and PPE into a sealed, red chemical waste bag, label it as "Halogenated Spill Debris," and route it to your EHS department for incineration[5].

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Public Health Statement for Hydrazines." Centers for Disease Control and Prevention (CDC).[Link]

  • Boston University Environmental Health & Safety. "Chemical Waste Management Guide." Boston University.[Link]

  • Chemical Reviews. "Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis." ACS Publications.[Link]

Sources

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